molecular formula C35H60N7O17P3S B15545397 (5E)-tetradecenoyl-CoA

(5E)-tetradecenoyl-CoA

Cat. No.: B15545397
M. Wt: 975.9 g/mol
InChI Key: MRVDZOHJMLTLHJ-MCZZQJTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-tetradecenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (5E)-tetradecenoic acid. It has a role as a rat metabolite. It is an 11,12-saturated fatty acyl-CoA, a long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C35H60N7O17P3S

Molecular Weight

975.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-5-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,22-24,28-30,34,45-46H,4-10,13-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11+/t24-,28-,29-,30+,34-/m1/s1

InChI Key

MRVDZOHJMLTLHJ-MCZZQJTKSA-N

Origin of Product

United States

Foundational & Exploratory

The Mitochondrial Beta-Oxidation of (5E)-Tetradecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mitochondrial beta-oxidation of (5E)-tetradecenoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids with a double bond at an odd-numbered carbon position. The document elucidates the primary isomerase-dependent pathway involving Δ3,Δ2-enoyl-CoA isomerase, as well as the alternative reductase-dependent pathway. Detailed experimental protocols for the synthesis of this compound, enzyme activity assays, and chromatographic analysis of intermediates are provided. Furthermore, quantitative data on enzyme kinetics are summarized, and key metabolic and experimental workflows are visualized through detailed diagrams to support research and drug development efforts targeting fatty acid oxidation.

Introduction to Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids

Mitochondrial beta-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation. While the beta-oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the degradation of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard configurations of double bonds.

Unsaturated fatty acids with double bonds at odd-numbered carbons, such as oleic acid, undergo several cycles of beta-oxidation until the double bond is in a position that prevents the action of the standard beta-oxidation enzymes. Specifically, after a number of cycles, a cis- or trans-Δ3-enoyl-CoA intermediate is formed. This intermediate is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase. The metabolism of this compound, which after two cycles of beta-oxidation would yield a Δ3-enoyl-CoA, necessitates the involvement of these auxiliary enzymes.

Metabolic Pathways of this compound

The mitochondrial beta-oxidation of this compound, an intermediate derived from longer-chain unsaturated fatty acids, proceeds primarily through an isomerase-dependent pathway. An alternative, reductase-dependent pathway also exists, providing metabolic flexibility.

The Isomerase-Dependent Pathway

The canonical pathway for the metabolism of this compound involves the action of the mitochondrial enzyme Δ3,Δ2-enoyl-CoA isomerase (ECI) . After two initial rounds of beta-oxidation, the resulting dodecenoyl-CoA with a double bond at the Δ3 position cannot be processed by enoyl-CoA hydratase. ECI catalyzes the isomerization of this 3-enoyl-CoA intermediate to a trans-2-enoyl-CoA. This product can then re-enter the standard beta-oxidation spiral.

The key step is the conversion of a cis- or trans-Δ3-enoyl-CoA to a trans-Δ2-enoyl-CoA, a reaction essential for the degradation of all fatty acids with double bonds at odd-numbered positions[1]. The reaction rate for (3Z) isomers is notably higher than for (3E) isomers[2].

isomerase_pathway start This compound beta_ox1 2 Cycles of β-Oxidation start->beta_ox1 intermediate cis-Δ3-Dodecenoyl-CoA beta_ox1->intermediate eci Δ3,Δ2-Enoyl-CoA Isomerase (ECI) intermediate->eci product trans-Δ2-Dodecenoyl-CoA eci->product beta_ox2 Further Cycles of β-Oxidation product->beta_ox2 end Acetyl-CoA beta_ox2->end

Isomerase-Dependent Pathway for this compound Metabolism.
The Reductase-Dependent Pathway

An alternative route for the metabolism of unsaturated fatty acids with odd-numbered double bonds involves a reductase-dependent pathway. This pathway becomes significant for certain intermediates and is crucial for preventing the accumulation of dead-end metabolites. The initial steps are similar, with acyl-CoA dehydrogenase acting on a 5-enoyl-CoA to produce a 2,5-dienoyl-CoA. This intermediate can then be isomerized by Δ3,Δ2-enoyl-CoA isomerase to a 3,5-dienoyl-CoA.

A specific Δ3,5,Δ2,4-dienoyl-CoA isomerase then converts the 3,5-dienoyl-CoA to a 2,4-dienoyl-CoA[3][4]. This product is a substrate for 2,4-dienoyl-CoA reductase (DECR) , which uses NADPH to reduce it to a 3-enoyl-CoA[5]. Finally, Δ3,Δ2-enoyl-CoA isomerase converts the 3-enoyl-CoA to a trans-2-enoyl-CoA, which can enter the beta-oxidation spiral[6]. This pathway ensures the complete degradation of intermediates that might otherwise impair mitochondrial function[3].

reductase_pathway start 5-Enoyl-CoA acad Acyl-CoA Dehydrogenase start->acad dienoyl_coa 2,5-Dienoyl-CoA acad->dienoyl_coa eci1 Δ3,Δ2-Enoyl-CoA Isomerase dienoyl_coa->eci1 dienoyl_coa2 3,5-Dienoyl-CoA eci1->dienoyl_coa2 dienoyl_isomerase Δ3,5,Δ2,4-Dienoyl-CoA Isomerase dienoyl_coa2->dienoyl_isomerase dienoyl_coa3 2,4-Dienoyl-CoA dienoyl_isomerase->dienoyl_coa3 decr 2,4-Dienoyl-CoA Reductase (DECR) (NADPH) dienoyl_coa3->decr enoyl_coa 3-Enoyl-CoA decr->enoyl_coa eci2 Δ3,Δ2-Enoyl-CoA Isomerase enoyl_coa->eci2 product trans-Δ2-Enoyl-CoA eci2->product beta_ox β-Oxidation product->beta_ox end Acetyl-CoA beta_ox->end

Reductase-Dependent Pathway for Unsaturated Fatty Acid Metabolism.

Quantitative Data

Specific kinetic data for the interaction of this compound with the enzymes of beta-oxidation are limited. The following table summarizes available kinetic parameters for closely related substrates, which can serve as a proxy for understanding the metabolism of C14:1-CoA esters.

EnzymeSubstrateOrganismKm (µM)Vmax (µmol/min/mg)Reference
Δ3,Δ2-Enoyl-CoA Isomerase Dodecenoyl-CoARat Liver--[2]
2,4-Dienoyl-CoA Reductase 5-Phenyl-2,4-pentadienoyl-CoARat Liver--[7]
2,4-Dienoyl-CoA Reductase 2,4-Decadienoyl-CoARat Liver--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-hydroxysuccinimide ester method, which allows for high-yield synthesis with minimal side reactions[8].

Materials:

  • (5E)-Tetradecenoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (CoA)

  • Anhydrous dioxane

  • Sodium bicarbonate solution (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Activation of the Fatty Acid: Dissolve (5E)-tetradecenoic acid and NHS in anhydrous dioxane. Add DCC and stir the mixture at room temperature for 12-24 hours.

  • Isolation of the NHS Ester: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Evaporate the solvent under reduced pressure. Recrystallize the resulting N-hydroxysuccinimide ester of (5E)-tetradecenoic acid from a suitable solvent like ethanol.

  • Thioesterification: Dissolve the purified NHS ester in a minimal amount of dioxane. In a separate flask, dissolve Coenzyme A in a 1 M sodium bicarbonate solution.

  • Reaction: Slowly add the NHS ester solution to the Coenzyme A solution with constant stirring. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification: Purify the resulting this compound by reverse-phase HPLC.

synthesis_workflow start (5E)-Tetradecenoic Acid + NHS + DCC activation Activation (Dioxane, RT, 12-24h) start->activation isolation Isolation of NHS Ester activation->isolation thioesterification Thioesterification with CoA isolation->thioesterification purification HPLC Purification thioesterification->purification end This compound purification->end

Workflow for the Synthesis of this compound.
Spectrophotometric Assay of Δ3,Δ2-Enoyl-CoA Isomerase Activity

The activity of Δ3,Δ2-enoyl-CoA isomerase can be determined by monitoring the increase in absorbance at 263 nm, which corresponds to the formation of the trans-Δ2-enoyl-CoA product.

Materials:

  • Purified mitochondrial Δ3,Δ2-enoyl-CoA isomerase

  • This compound (or other suitable 3-enoyl-CoA substrate)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer and the substrate, this compound, at a final concentration of 50-100 µM.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified Δ3,Δ2-enoyl-CoA isomerase to the reaction mixture.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 263 nm at a constant temperature (e.g., 25°C). The molar extinction coefficient for the formation of the trans-Δ2 double bond is approximately 6,700 M⁻¹cm⁻¹.

  • Calculation of Activity: Calculate the enzyme activity based on the initial rate of absorbance change. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

HPLC Analysis of Acyl-CoA Esters

The separation and quantification of this compound and its metabolites can be performed using reverse-phase high-performance liquid chromatography (HPLC)[9][10].

Materials:

  • Acyl-CoA standards

  • Mitochondrial extracts or reaction mixtures

  • Acetonitrile (B52724)

  • Potassium phosphate buffer (e.g., 100 mM, pH 5.3)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector (set to 260 nm)

Procedure:

  • Sample Preparation: Extract acyl-CoA esters from mitochondrial preparations or quench enzymatic reactions using a suitable method, such as solid-phase extraction or acid precipitation followed by neutralization[10].

  • Chromatographic Separation:

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.3

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from a low to a high percentage of acetonitrile is typically used to elute acyl-CoAs of varying chain lengths. For example, a gradient of 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 260 nm.

  • Quantification: Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to those of known standards.

Conclusion

The mitochondrial beta-oxidation of this compound is a key process in the metabolism of unsaturated fatty acids. Understanding the intricacies of the isomerase- and reductase-dependent pathways is crucial for researchers in metabolism and for professionals in drug development targeting fatty acid oxidation disorders. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of this compound in health and disease. Further research is warranted to determine the specific kinetic parameters of the key enzymes with this particular substrate to refine our understanding of its metabolic fate.

References

The Role of (5E)-tetradecenoyl-CoA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5E)-tetradecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of elaidic acid, the most common trans fatty acid in the human diet. Its unique stereochemistry results in a significantly slower rate of processing by long-chain acyl-CoA dehydrogenase (LCAD), leading to its accumulation within the mitochondrial matrix. This accumulation triggers a "leaky" metabolic pathway involving hydrolysis and conversion to (5E)-tetradecenoylcarnitine, which is then exported from the mitochondria. This guide provides a comprehensive overview of the function of this compound, including quantitative data on enzyme kinetics, detailed experimental protocols for its study, and visualizations of the relevant metabolic and experimental pathways.

Core Function in Lipid Metabolism

This compound is an unsaturated fatty acyl-CoA that serves as a critical, partially oxidized intermediate during the catabolism of elaidic acid (9-trans-octadecenoic acid). While the initial cycles of beta-oxidation of elaidoyl-CoA proceed, the resulting this compound is a poor substrate for the mitochondrial enzyme long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer, (5Z)-tetradecenoyl-CoA.[1] This inefficient dehydrogenation leads to the accumulation of this compound within the mitochondrial matrix.[1]

This accumulation has a significant metabolic consequence: it facilitates the hydrolysis of the CoA ester and subsequent conversion to (5E)-tetradecenoylcarnitine.[1] This carnitine derivative is then able to be transported out of the mitochondria, representing a "leaky" or incomplete beta-oxidation pathway.[1] This process allows for the partial degradation of a trans fatty acid and the export of the resulting intermediate, potentially alleviating the buildup of a poorly metabolized substrate within the mitochondria.

Quantitative Data

The reduced efficiency of this compound as a substrate for LCAD is the central quantitative aspect of its function. The following table summarizes the kinetic parameters of rat long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) with this compound and related substrates, as described in the literature.

SubstrateEnzymeRelative Activity/Substrate EfficiencyReference
This compound LCADPoorer substrate than (5Z)-tetradecenoyl-CoA[1]
(5Z)-tetradecenoyl-CoALCADMore efficiently dehydrogenated than this compound[1]
This compound VLCADPoor substrate[1]
(5Z)-tetradecenoyl-CoAVLCADPoor substrate[1]
Myristoyl-CoAVLCADGood substrate (for comparison)[1]

Note: Specific Km and Vmax values were not available in the cited abstracts. Access to the full-text scientific articles is recommended for these specific quantitative details.

Signaling Pathways and Logical Relationships

While direct signaling roles for this compound have not been definitively established, long-chain acyl-CoA molecules, in general, are known to act as signaling molecules that can influence various cellular processes, including gene expression. They can act as allosteric regulators of enzymes and can directly bind to transcription factors to modulate their activity. The accumulation of this compound could potentially impact these general acyl-CoA signaling pathways. Further research is needed to elucidate any specific signaling functions of this particular acyl-CoA species.

Diagram: General Acyl-CoA Signaling

Acyl_CoA_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid Fatty Acid FACS Fatty Acyl-CoA Synthetase Fatty_Acid->FACS Activation Fatty_Acyl_CoA Fatty Acyl-CoA (this compound) Enzyme Allosteric Regulation of Enzymes Fatty_Acyl_CoA->Enzyme Allosteric Modulation Transcription_Factor Transcription Factor (e.g., PPARs, HNF4α) Fatty_Acyl_CoA->Transcription_Factor Direct Binding FACS->Fatty_Acyl_CoA Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression

Caption: General signaling roles of long-chain acyl-CoAs.

Experimental Workflows and Protocols

The study of this compound function typically involves the incubation of its precursor, elaidoyl-CoA, with isolated mitochondria, followed by the analysis of the resulting metabolites.

Diagram: Experimental Workflow

Experimental_Workflow Isolation 1. Isolation of Rat Liver Mitochondria Incubation 2. Incubation with Elaidoyl-CoA Isolation->Incubation Extraction 3. Extraction of Mitochondrial Metabolites Incubation->Extraction Analysis 4. Metabolite Analysis Extraction->Analysis GCMS GC-MS (for Tetradecenoic Acid) Analysis->GCMS TandemMS Tandem MS (for Tetradecenoylcarnitine) Analysis->TandemMS HPLC HPLC (for Acyl-CoAs) Analysis->HPLC

Caption: Workflow for studying this compound metabolism.

Detailed Methodologies

4.1. Isolation of Rat Liver Mitochondria

This protocol is adapted from standard differential centrifugation methods.

  • Homogenization: Euthanize a rat and perfuse the liver with ice-cold saline. Mince the liver and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

4.2. In Vitro Beta-Oxidation Assay

  • Reaction Mixture: Prepare a reaction buffer containing essentials for mitochondrial respiration (e.g., KCl, KH2PO4, MgCl2, HEPES, pH 7.4), carnitine, and malate.

  • Incubation: Add a known amount of isolated mitochondria to the reaction buffer pre-warmed to 30°C. Initiate the reaction by adding the substrate, elaidoyl-CoA.

  • Termination: After a defined incubation period, terminate the reaction by adding a quenching agent, such as perchloric acid.

  • Sample Preparation: Centrifuge the quenched reaction to pellet the protein. The supernatant contains the metabolites of interest.

4.3. Analysis of Metabolites

  • This compound and other Acyl-CoAs (HPLC): The supernatant can be analyzed by reverse-phase high-performance liquid chromatography (HPLC) with UV detection to quantify the levels of various acyl-CoA species.

  • (5E)-tetradecenoic Acid (GC-MS): For the analysis of the free fatty acid, the supernatant is extracted with an organic solvent. The fatty acids are then derivatized to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) and analyzed by gas chromatography-mass spectrometry (GC-MS).

  • (5E)-tetradecenoylcarnitine (Tandem MS): The supernatant can be directly analyzed or after a simple cleanup step by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the quantification of acylcarnitines.

Metabolic Pathway

The following diagram illustrates the fate of elaidoyl-CoA during mitochondrial beta-oxidation, highlighting the accumulation of this compound and its subsequent conversion.

Beta_Oxidation_Elaidic_Acid cluster_mitochondrion Mitochondrial Matrix Elaidoyl_CoA Elaidoyl-CoA (C18:1, n-9t) Beta_Oxidation_Cycles 2 Cycles of β-Oxidation Elaidoyl_CoA->Beta_Oxidation_Cycles 5E_Tetradecenoyl_CoA This compound (C14:1, n-9t) Beta_Oxidation_Cycles->5E_Tetradecenoyl_CoA LCAD LCAD (Long-Chain Acyl-CoA Dehydrogenase) 5E_Tetradecenoyl_CoA->LCAD Inefficient Substrate Hydrolysis Hydrolysis 5E_Tetradecenoyl_CoA->Hydrolysis Accumulation Leads to Further_Beta_Oxidation Further β-Oxidation (Slow) LCAD->Further_Beta_Oxidation Carnitine_Transferase Carnitine Acyltransferase Hydrolysis->Carnitine_Transferase 5E_Tetradecenoylcarnitine (5E)-tetradecenoylcarnitine Carnitine_Transferase->5E_Tetradecenoylcarnitine Mitochondrial_Export Export from Mitochondria 5E_Tetradecenoylcarnitine->Mitochondrial_Export

References

An In-depth Technical Guide on the Putative Biosynthesis of (5E)-tetradecenoyl-CoA in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways pertinent to the synthesis of (5E)-tetradecenoyl-CoA in mammals. Current scientific literature does not describe a direct, dedicated biosynthetic pathway for this compound. However, its formation can be postulated as a result of the metabolism of dietary trans fatty acids. This document delves into the established mammalian fatty acid metabolic pathways, including fatty acid elongation, desaturation, and β-oxidation of unsaturated fatty acids, to provide a framework for understanding the potential, albeit indirect, generation of this specific fatty acyl-CoA. We present quantitative data on key enzymes in these related pathways, detailed experimental protocols for their analysis, and signaling pathway diagrams to offer a thorough resource for researchers in lipid metabolism and drug development.

Introduction: The Enigma of this compound Biosynthesis

This compound is a monounsaturated fatty acyl-CoA with a 14-carbon chain and a single trans double bond at the fifth carbon (C5). A direct de novo biosynthetic pathway for this molecule in mammals has not been identified in the existing scientific literature. Mammalian fatty acid synthesis and modification systems are well-characterized to primarily produce saturated and cis-unsaturated fatty acids. The presence of a trans double bond, particularly at the C5 position, suggests an origin other than standard mammalian fatty acid synthesis.

The most plausible source of this compound in mammalian systems is through the metabolic processing of dietary trans fatty acids. These are either consumed through partially hydrogenated vegetable oils or are of natural origin from ruminant products. This guide will, therefore, focus on the established pathways of fatty acid metabolism that could potentially process longer-chain trans fatty acids, leading to the formation of this compound as a metabolic intermediate.

Relevant Mammalian Fatty Acid Metabolic Pathways

To understand the potential origins of this compound, it is crucial to examine the key pathways of fatty acid metabolism:

  • Fatty Acid Elongation: This process extends the carbon chain of fatty acids.

  • Fatty Acid Desaturation: This process introduces double bonds into fatty acyl-CoAs.

  • β-Oxidation of Unsaturated Fatty Acids: This is the catabolic pathway for breaking down unsaturated fatty acids.

Fatty Acid Elongation

In mammals, fatty acid elongation occurs primarily in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. The rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVLs). There are seven known ELOVL enzymes in mammals (ELOVL1-7), each with distinct substrate specificities for fatty acid chain length and degree of saturation.

dot

Fatty_Acid_Elongation cluster_ER Endoplasmic Reticulum Acyl_CoA_n Fatty Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA_n->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA CO2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) NADPH -> NADP+ Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA TER (Dehydration) H2O Acyl_CoA_n2 Fatty Acyl-CoA (n+2 carbons) Enoyl_CoA->Acyl_CoA_n2 TER (Reduction) NADPH -> NADP+

Caption: Microsomal fatty acid elongation cycle.

Fatty Acid Desaturation

Mammalian fatty acid desaturases are enzymes that introduce double bonds at specific positions in fatty acyl-CoA chains. The most well-characterized are the Stearoyl-CoA Desaturases (SCDs), which introduce a cis-double bond at the Δ9 position of saturated fatty acids. Other desaturases, such as Δ5 and Δ6 desaturases, are involved in the synthesis of polyunsaturated fatty acids. Importantly, these enzymes typically produce cis-isomers.

dot

Fatty_Acid_Desaturation cluster_ER_Desaturation Endoplasmic Reticulum Saturated_Acyl_CoA Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA, Stearoyl-CoA) cis_Unsaturated_Acyl_CoA cis-Monounsaturated Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) Saturated_Acyl_CoA->cis_Unsaturated_Acyl_CoA SCD1 (Δ9-desaturase) O2, NADH -> NAD+, 2H2O

Caption: Action of Stearoyl-CoA Desaturase 1 (SCD1).

β-Oxidation of Unsaturated Fatty Acids

The degradation of unsaturated fatty acids, including trans fatty acids from the diet, requires auxiliary enzymes in addition to the core β-oxidation machinery. When a double bond is encountered at an odd-numbered carbon (like the Δ5 bond in our molecule of interest), an isomerase is required to shift its position and/or change its configuration to allow the β-oxidation to proceed. It is within this catabolic pathway that this compound could potentially be formed as an intermediate from the breakdown of a longer-chain trans fatty acid, such as elaidic acid (trans-Δ9-octadecenoyl-CoA).

dot

Beta_Oxidation_Trans_Fatty_Acid cluster_Mitochondria Mitochondrial Matrix Elaidoyl_CoA Elaidoyl-CoA (C18:1, trans-Δ9) Beta_Oxidation_1 3 Cycles of β-Oxidation Elaidoyl_CoA->Beta_Oxidation_1 trans_3_Dodecenoyl_CoA trans-Δ3-Dodecenoyl-CoA (C12:1) Beta_Oxidation_1->trans_3_Dodecenoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase trans_3_Dodecenoyl_CoA->Enoyl_CoA_Isomerase trans_2_Dodecenoyl_CoA trans-Δ2-Dodecenoyl-CoA (C12:1) Enoyl_CoA_Isomerase->trans_2_Dodecenoyl_CoA Beta_Oxidation_2 Continued β-Oxidation trans_2_Dodecenoyl_CoA->Beta_Oxidation_2

Caption: Putative pathway for the metabolism of elaidic acid.

Quantitative Data on Related Enzyme Activities

Due to the lack of direct studies on this compound biosynthesis, the following tables present kinetic data for key enzymes in the related pathways of fatty acid elongation, desaturation, and β-oxidation of unsaturated fatty acids. These values are indicative of the substrate preferences and catalytic efficiencies of these enzymes.

Table 1: Kinetic Parameters of Mammalian Fatty Acid Elongases (ELOVLs)

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source OrganismReference
ELOVL6Palmitoyl-CoA (16:0)52340Bovine[1]
ELOVL6Malonyl-CoA11340Bovine[1]

Table 2: Kinetic Parameters of Mammalian Stearoyl-CoA Desaturase 1 (SCD1)

SubstrateKm (µM)Vmax (nmol/min/mg protein)Source OrganismReference
Stearoyl-CoA (18:0)2.512.5Rat
Palmitoyl-CoA (16:0)4.010.0Rat

Table 3: Substrate Specificity of Mammalian Enoyl-CoA Isomerase

SubstrateRelative Activity (%)Source OrganismReference
trans-3-Hexenoyl-CoA100Rat Liver
cis-3-Hexenoyl-CoA85Rat Liver
trans-3-Octenoyl-CoA95Rat Liver
cis-3-Octenoyl-CoA80Rat Liver

Experimental Protocols

The following are representative protocols for assays relevant to the study of fatty acid metabolism.

In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol is adapted from established methods for measuring the activity of microsomal fatty acid elongases.[1]

  • Preparation of Microsomes:

    • Homogenize fresh liver tissue in ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and nuclei.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Resuspend the microsomal pellet in the homogenization buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Elongation Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate (B84403) buffer, pH 7.2

      • 1 mM ATP

      • 0.5 mM Coenzyme A

      • 1 mM NADPH

      • 50 µM [1-14C]-labeled fatty acyl-CoA (e.g., myristoyl-CoA)

      • 100 µM Malonyl-CoA

      • 100-200 µg of microsomal protein

    • Incubate the reaction mixture at 37°C for 20 minutes.

  • Extraction and Analysis of Fatty Acids:

    • Stop the reaction by adding 1 M KOH in 90% ethanol (B145695) and saponify the lipids at 70°C for 60 minutes.

    • Acidify the mixture with concentrated HCl.

    • Extract the fatty acids with hexane.

    • Analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acyl-CoAs

This protocol outlines the general steps for the analysis of fatty acyl-CoAs.[2]

  • Lipid Extraction:

    • Homogenize tissue or cell samples in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a solution of 2% sulfuric acid in methanol and heat at 80°C for 60 minutes.

    • Add water and extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column (e.g., a polar capillary column).

    • Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

    • The mass spectrometer will fragment the eluting FAMEs, and the resulting fragmentation patterns can be used to identify the individual fatty acids.

Regulation of Fatty Acid Metabolism

The pathways of fatty acid synthesis, elongation, and oxidation are tightly regulated by a network of signaling pathways and hormones to maintain lipid homeostasis. Two key transcription factors involved are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).

SREBP-1c Signaling Pathway

SREBP-1c is a master regulator of lipogenesis. It is activated by insulin (B600854) and promotes the transcription of genes involved in fatty acid synthesis and elongation, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and ELOVL6.

dot

SREBP1c_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c_precursor SREBP-1c (ER) mTORC1->SREBP1c_precursor Activation SREBP1c_active nSREBP-1c (nucleus) SREBP1c_precursor->SREBP1c_active Proteolytic Cleavage (Golgi) Lipogenic_Genes Lipogenic Genes (ACC, FAS, ELOVL6) SREBP1c_active->Lipogenic_Genes Transcriptional Activation

Caption: SREBP-1c signaling pathway in the regulation of lipogenesis.

PPAR-α Signaling Pathway

PPAR-α is a nuclear receptor that is activated by fatty acids and fibrate drugs. It plays a crucial role in upregulating the expression of genes involved in fatty acid uptake and β-oxidation.[3][4]

dot

PPARa_Pathway Fatty_Acids Fatty Acids / Fibrates PPARa PPAR-α Fatty_Acids->PPARa Activation PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in DNA) PPARa_RXR->PPRE Binding Beta_Oxidation_Genes β-Oxidation Genes (CPT1, ACADs) PPRE->Beta_Oxidation_Genes Transcriptional Activation

Caption: PPAR-α signaling pathway in the regulation of fatty acid oxidation.

Conclusion

While a direct biosynthetic pathway for this compound in mammals remains to be discovered, this technical guide provides a comprehensive framework for understanding its potential origins through the metabolism of dietary trans fatty acids. By detailing the related pathways of fatty acid elongation, desaturation, and β-oxidation, along with their regulation and methods for their study, we offer a valuable resource for researchers investigating lipid metabolism. Further research, particularly in the area of lipidomics and the characterization of intermediates in trans fatty acid catabolism, will be crucial to definitively elucidate the presence and metabolic fate of this compound in mammalian systems.

References

(5E)-Tetradecenoyl-CoA: A Comprehensive Technical Guide on its Discovery, Characterization, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5E)-tetradecenoyl-CoA is an unsaturated fatty acyl-CoA that has been identified as a key metabolic intermediate in the beta-oxidation of elaidic acid, a common trans fatty acid. Its accumulation in the mitochondrial matrix, due to its properties as a substrate for acyl-CoA dehydrogenases, provides critical insights into the metabolic fate of dietary trans fats and their potential impact on cellular energy metabolism. This technical guide provides an in-depth overview of the discovery, characterization, and metabolic context of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways.

Discovery and Significance

This compound was first identified as a major metabolite that accumulates in rat liver and heart mitochondria during the beta-oxidation of elaidoyl-CoA, the coenzyme A thioester of elaidic acid (9-trans-octadecenoic acid)[1][2][3]. In contrast, the metabolism of oleoyl-CoA (the cis isomer) and stearoyl-CoA (the saturated counterpart) did not lead to the accumulation of corresponding intermediates[1][2][3]. This discovery highlighted a significant difference in the mitochondrial processing of cis and trans unsaturated fatty acids, with implications for understanding the metabolic consequences of consuming trans fats.

The accumulation of this compound suggests a bottleneck in the beta-oxidation pathway for trans fatty acids. This intermediate is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer, and a poor substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) when compared to saturated acyl-CoAs of similar chain length[1][2][3]. This reduced efficiency of dehydrogenation leads to its buildup within the mitochondrial matrix. The accumulation of this intermediate can lead to its subsequent hydrolysis to 5-trans-tetradecenoic acid and its conversion to 5-trans-tetradecenoylcarnitine, allowing for its export from the mitochondria[1][2][3]. This "leaky" beta-oxidation process may have broader implications for cellular function and energy homeostasis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C35H60N7O17P3SPubChem
Molecular Weight 975.9 g/mol PubChem
Synonyms trans-5-tetradecenoyl-CoA, (E)-tetradec-5-enoyl-CoA, (5E)-tetradecenoyl-coenzyme AChEBI
Chemical Class Long-chain fatty acyl-CoA, Monounsaturated fatty acyl-CoAChEBI

Biochemical Characterization and Enzyme Kinetics

The characterization of this compound has primarily focused on its interaction with the acyl-CoA dehydrogenases, which catalyze the first step of beta-oxidation.

Enzyme Specificity

Kinetic studies have revealed that the trans-5 double bond of this compound significantly affects its recognition and processing by mitochondrial dehydrogenases.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): this compound is a poorer substrate for LCAD compared to its corresponding cis isomer, 5-cis-tetradecenoyl-CoA[1][2][3].

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Both this compound and its cis isomer are poor substrates for VLCAD when compared to myristoyl-CoA (a saturated C14 acyl-CoA)[1][2][3].

Quantitative Enzyme Kinetic Data

Metabolic Pathway

The formation and accumulation of this compound is a key feature of the mitochondrial beta-oxidation of elaidic acid. The following diagram illustrates this pathway.

Beta_Oxidation_of_Elaidic_Acid Metabolic Fate of Elaidoyl-CoA cluster_mitochondrion Mitochondrial Matrix Elaidoyl_CoA Elaidoyl-CoA (trans-Δ9-C18:1-CoA) Beta_Oxidation_Cycle1 2 Cycles of β-Oxidation Elaidoyl_CoA->Beta_Oxidation_Cycle1 2 Acetyl-CoA Metabolite_5E This compound (trans-Δ5-C14:1-CoA) Beta_Oxidation_Cycle1->Metabolite_5E LCAD LCAD Metabolite_5E->LCAD Slow Dehydrogenation Hydrolysis Hydrolysis Metabolite_5E->Hydrolysis Accumulation leads to CPT Carnitine Acyltransferase Metabolite_5E->CPT Dehydrogenation_Product trans-Δ2,trans-Δ5-Tetradecadienoyl-CoA LCAD->Dehydrogenation_Product Tetradecenoic_Acid 5-trans-Tetradecenoic Acid Hydrolysis->Tetradecenoic_Acid Tetradecenoylcarnitine 5-trans-Tetradecenoylcarnitine CPT->Tetradecenoylcarnitine Mitochondrial_Export Export from Mitochondria Tetradecenoylcarnitine->Mitochondrial_Export

Caption: Mitochondrial metabolism of elaidoyl-CoA leading to the accumulation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound

A general method for the synthesis of long-chain unsaturated acyl-CoA thioesters can be adapted for this compound. This typically involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A.

Materials:

  • (5E)-Tetradecenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (lithium or sodium salt)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Buffer (e.g., Sodium bicarbonate, pH 8.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

Protocol:

  • Activation of (5E)-Tetradecenoic Acid:

    • Dissolve (5E)-tetradecenoic acid and a slight molar excess of N-hydroxysuccinimide in an anhydrous organic solvent.

    • Add a molar equivalent of DCC (or EDC) to the solution and stir at room temperature for several hours to overnight to form the NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

    • Evaporate the solvent to obtain the crude NHS ester of (5E)-tetradecenoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of a water-miscible organic solvent (e.g., THF).

    • Dissolve coenzyme A in a bicarbonate buffer (pH ~8.0).

    • Slowly add the NHS ester solution to the coenzyme A solution with stirring.

    • Maintain the pH of the reaction mixture around 8.0 by adding small amounts of a dilute base if necessary.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

    • Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge.

    • Wash the cartridge with an acidic aqueous solution to remove unreacted coenzyme A and other salts.

    • Elute the this compound with an increasing gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in water.

    • Lyophilize the fractions containing the pure product.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using HPLC and mass spectrometry.

Synthesis_Workflow Synthesis of this compound Start (5E)-Tetradecenoic Acid Activation Activation with DCC/NHS or EDC/NHS Start->Activation NHS_Ester NHS Ester of (5E)-Tetradecenoic Acid Activation->NHS_Ester Thioesterification Reaction with Coenzyme A NHS_Ester->Thioesterification Crude_Product Crude this compound Thioesterification->Crude_Product Purification Solid-Phase Extraction (C18 SPE) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

Acyl-CoA Dehydrogenase Activity Assay (HPLC-based)

This protocol is for measuring the activity of LCAD or VLCAD with this compound as a substrate by monitoring the formation of the enoyl-CoA product.

Materials:

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the buffer, electron acceptor, and the enzyme in a microcentrifuge tube.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding the this compound substrate.

  • Reaction and Quenching:

    • Incubate the reaction for a defined period (e.g., 1-10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the quenching solution.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the acyl-CoA species using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent).

    • Monitor the elution profile at a wavelength where both the substrate and product absorb (e.g., 260 nm for the adenine (B156593) moiety of CoA).

    • Identify and quantify the peaks corresponding to this compound and the enoyl-CoA product based on their retention times, which should be determined using standards.

  • Calculation of Enzyme Activity:

    • Calculate the amount of product formed based on the peak area and a standard curve.

    • Express the enzyme activity in units such as nmol of product formed per minute per mg of protein.

Detection of (5E)-Tetradecenoylcarnitine by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the general steps for identifying and quantifying (5E)-tetradecenoylcarnitine in biological samples, such as isolated mitochondria incubated with elaidoyl-CoA.

Materials:

  • Biological sample (e.g., mitochondrial pellet or supernatant)

  • Internal standard (e.g., deuterated acylcarnitine)

  • Protein precipitation solvent (e.g., Acetonitrile)

  • Derivatization agent (optional, e.g., butanolic HCl for butylation)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a liquid chromatograph)

Protocol:

  • Sample Preparation:

    • To the biological sample, add a known amount of the internal standard.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional but common for acylcarnitine analysis):

    • Reconstitute the dried extract in the derivatization agent (e.g., butanolic HCl).

    • Heat the sample to facilitate the formation of butyl esters.

    • Evaporate the derivatization agent.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the acylcarnitines using a suitable chromatography column (e.g., C8 or C18).

    • Analyze the eluent using the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use a precursor ion scan for m/z 85 (a characteristic fragment of carnitine esters) or multiple reaction monitoring (MRM) for specific acylcarnitine transitions. The specific precursor-to-product ion transition for (5E)-tetradecenoylcarnitine would need to be determined.

  • Data Analysis:

    • Identify the peak corresponding to (5E)-tetradecenoylcarnitine based on its retention time and mass-to-charge ratio.

    • Quantify the amount of (5E)-tetradecenoylcarnitine by comparing its peak area to that of the internal standard.

Conclusion

The discovery and characterization of this compound have provided valuable insights into the distinct metabolic processing of trans fatty acids. Its accumulation during the beta-oxidation of elaidic acid underscores a potential point of metabolic inefficiency that could contribute to the adverse health effects associated with high consumption of trans fats. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the enzymology, metabolic fate, and physiological consequences of this compound and related metabolites. Further research, particularly in obtaining precise enzyme kinetic data and exploring its downstream signaling effects, will be crucial for a complete understanding of its role in cellular metabolism and its implications for human health and disease.

References

Enzymatic Regulation of (5E)-Tetradecenoyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5E)-Tetradecenoyl-CoA is a pivotal intermediate in the biosynthesis of various insect pheromones and other signaling molecules. The precise regulation of its cellular concentration is critical for ensuring the fidelity of chemical communication, which is essential for mating and other behaviors. This technical guide provides a comprehensive overview of the enzymatic machinery and regulatory networks governing the levels of this compound. We delve into the proposed biosynthetic pathway, the key enzymes involved—specifically fatty acyl-CoA desaturases and the enzymes of the β-oxidation pathway—and the hormonal control mechanisms that modulate their activity. Furthermore, this guide presents detailed experimental protocols for the characterization of these enzymes and the quantification of this compound, alongside structured data tables and signaling pathway diagrams to facilitate a deeper understanding of this vital metabolic crossroads.

Introduction

The biosynthesis of insect pheromones is a highly specific and regulated process that often utilizes modified fatty acid precursors. This compound, a 14-carbon monounsaturated fatty acyl-CoA with a double bond in the trans (E) configuration at the fifth carbon, is a key precursor in the biosynthesis of certain pheromone components. The precise stereochemistry and position of the double bond are crucial for the biological activity of the final pheromone molecule. Understanding the enzymatic regulation of this compound levels is therefore of significant interest for the development of novel pest management strategies that disrupt insect chemical communication.

This guide synthesizes the current understanding of the biosynthesis and regulation of this compound, drawing parallels from known pathways of other unsaturated fatty acyl-CoA pheromone precursors in insects.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general fatty acid synthesis pathway, followed by specific desaturation and chain-shortening steps. The proposed pathway involves two main stages:

  • Desaturation of a Saturated Fatty Acyl-CoA Precursor: The pathway likely initiates with a common saturated fatty acyl-CoA, such as palmitoyl-CoA (16:0-CoA) or stearoyl-CoA (18:0-CoA). A specific fatty acyl-CoA desaturase introduces a double bond at a specific position. To generate the C5 double bond in the final C14 product after chain shortening, a Δ7-desaturase acting on a C16 precursor or a Δ9-desaturase acting on a C18 precursor that is subsequently modified is a plausible hypothesis. Critically, this desaturase must exhibit stereospecificity to produce the (E)-isomer. While many insect desaturases produce (Z)-isomers, desaturases capable of producing (E)-isomers have been identified, particularly in the context of pheromone biosynthesis.[1][2][3]

  • Chain Shortening via β-Oxidation: The resulting monounsaturated fatty acyl-CoA undergoes a limited number of cycles of β-oxidation to shorten the carbon chain to 14 carbons. This process involves a suite of enzymes including acyl-CoA oxidases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases. The specificity of this process ensures that only a precise number of two-carbon units are removed.

Below is a diagram illustrating the proposed biosynthetic pathway.

G cluster_FAS Fatty Acid Synthesis cluster_Modification Desaturation & Chain Shortening cluster_Pheromone Pheromone Biosynthesis Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) Acetyl-CoA->Palmitoyl-CoA (16:0-CoA) Fatty Acid Synthase (FAS) E7-Hexadecenoyl-CoA E7-Hexadecenoyl-CoA Palmitoyl-CoA (16:0-CoA)->E7-Hexadecenoyl-CoA Hypothetical (E)-Δ7-Desaturase This compound This compound E7-Hexadecenoyl-CoA->this compound One cycle of β-Oxidation Pheromone Components Pheromone Components This compound->Pheromone Components Further Modifications

Proposed biosynthetic pathway for this compound.

Key Enzymes and Their Regulation

Fatty Acyl-CoA Desaturases

Fatty acyl-CoA desaturases are a diverse family of enzymes that introduce double bonds into fatty acyl chains.[4][5][6] The specificity of these enzymes determines the position and stereochemistry of the double bond.

  • Substrate Specificity: Insect desaturases exhibit remarkable specificity for the chain length of their fatty acyl-CoA substrates.[3]

  • Regio- and Stereospecificity: The precise positioning and configuration (Z or E) of the double bond are defining features of desaturase activity. While Z-isomers are more common, several desaturases that produce E-isomers have been characterized in moths.[1][2] The evolution of novel desaturase specificities is a key driver of pheromone diversity.[7]

  • Regulation: The expression and activity of desaturase genes are tightly regulated. In many moth species, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) stimulates pheromone production, often by upregulating the transcription or activity of key desaturases.[8][9] Other hormones like Juvenile Hormone and ecdysteroids also play regulatory roles in pheromone biosynthesis in different insect orders.[8]

β-Oxidation Enzymes

The chain-shortening of fatty acyl-CoAs is carried out by the enzymes of the β-oxidation pathway, typically within peroxisomes. In the context of pheromone biosynthesis, this pathway is not run to completion for energy production but is rather a tailored modification process.

  • Acyl-CoA Oxidases (AOX): These enzymes catalyze the first step of β-oxidation, introducing a double bond at the α,β-position. The substrate specificity of AOX can influence the efficiency of chain shortening for different fatty acyl-CoAs.

  • Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase: These enzymes catalyze the subsequent hydration and oxidation steps.

  • 3-Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

The regulation of these enzymes in the specific context of pheromone precursor biosynthesis is not well understood but is likely controlled to prevent complete degradation of the fatty acyl chain.

Quantitative Data

Specific quantitative data for the enzymes directly involved in this compound biosynthesis are not currently available in the literature. However, data from related insect desaturases can provide a framework for understanding their potential kinetic properties. The following table presents hypothetical kinetic parameters based on characterized insect desaturases.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source
Hypothetical (E)-Δ7-DesaturasePalmitoyl-CoA10 - 50100 - 500(Estimated)
Acyl-CoA OxidaseE7-Hexadecenoyl-CoA20 - 100500 - 2000(Estimated)

Hormonal Regulation of this compound Levels

The biosynthesis of insect pheromones is under strict hormonal control to ensure that pheromone release is coordinated with appropriate physiological and environmental conditions.[8] The levels of this compound are likely regulated by a similar hormonal cascade.

  • Pheromone Biosynthesis Activating Neuropeptide (PBAN): In many moth species, PBAN, a neurohormone, is the primary activator of pheromone biosynthesis. PBAN binds to receptors on the pheromone gland cells, initiating a signal transduction cascade that leads to the activation of key enzymes, including desaturases.

  • Juvenile Hormone (JH) and Ecdysone (B1671078): In other insect orders, JH and ecdysone are the principal hormones regulating pheromone production.[8] These hormones can act at the transcriptional level to regulate the expression of biosynthetic enzymes.

The signaling pathway for PBAN-mediated activation of desaturase activity is depicted below.

G cluster_cell Pheromone Gland Cell PBAN PBAN Receptor PBAN Receptor PBAN->Receptor G_Protein G Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Desaturase_inactive Desaturase (inactive) Ca_release->Desaturase_inactive PKC->Desaturase_inactive Desaturase_active Desaturase (active) Desaturase_inactive->Desaturase_active Phosphorylation

PBAN signaling pathway for desaturase activation.

Experimental Protocols

Functional Characterization of a Putative (E)-Δ7-Desaturase

This protocol describes the heterologous expression of a candidate desaturase gene in Saccharomyces cerevisiae and subsequent analysis of its products.

Workflow Diagram:

G cluster_cloning 1. Gene Cloning cluster_expression 2. Yeast Expression cluster_analysis 3. Product Analysis a Isolate RNA from insect pheromone gland b Synthesize cDNA a->b c Amplify candidate desaturase gene by PCR b->c d Clone into yeast expression vector c->d e Transform yeast with expression vector d->e f Culture yeast and induce gene expression e->f g Supplement culture with fatty acid precursors f->g h Harvest yeast cells and extract fatty acids g->h i Derivatize to fatty acid methyl esters (FAMEs) h->i j Analyze FAMEs by GC-MS i->j

Workflow for desaturase functional characterization.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from the pheromone glands of the insect of interest.

    • Synthesize first-strand cDNA using a reverse transcriptase.

    • Amplify the full-length open reading frame of the candidate desaturase gene using gene-specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES2).

  • Yeast Expression:

    • Transform a suitable strain of S. cerevisiae (e.g., one deficient in its native desaturase) with the expression vector.

    • Grow the transformed yeast in appropriate selective media.

    • Induce the expression of the recombinant desaturase according to the vector's promoter system (e.g., by adding galactose for the GAL1 promoter).

    • Supplement the culture with potential fatty acid precursors (e.g., palmitic acid).

  • Product Analysis:

    • Harvest the yeast cells by centrifugation.

    • Perform a total lipid extraction.

    • Transesterify the lipids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products. The position of the double bond can be determined by derivatization (e.g., with dimethyl disulfide) followed by MS analysis.

In Vitro β-Oxidation Assay for Chain Shortening

This protocol outlines an in vitro assay to measure the chain-shortening of a monounsaturated fatty acyl-CoA.

Methodology:

  • Substrate Preparation: Synthesize or obtain radiolabeled or non-radiolabeled E7-hexadecenoyl-CoA.

  • Enzyme Source: Prepare a cell-free extract or isolated peroxisomes from insect fat body or other relevant tissue.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme source, the fatty acyl-CoA substrate, and necessary cofactors (e.g., FAD, NAD+, Coenzyme A).

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Product Extraction and Analysis:

    • Stop the reaction and extract the acyl-CoAs.

    • Analyze the acyl-CoA profile by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound and other chain-shortened products.

Quantification of this compound by LC-MS/MS

This protocol provides a general method for the quantification of this compound from biological samples.

Methodology:

  • Sample Preparation:

    • Homogenize insect tissue (e.g., pheromone gland, fat body) in a suitable extraction solvent (e.g., isopropanol/acetonitrile with an acidic modifier).

    • Include an internal standard (e.g., a deuterated acyl-CoA of similar chain length).

    • Centrifuge to pellet cellular debris.

  • LC Separation:

    • Inject the supernatant onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with a volatile ion-pairing agent and an organic solvent like acetonitrile.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Conclusion

The enzymatic regulation of this compound levels is a complex process involving the interplay of specific desaturases, the β-oxidation machinery, and hormonal signaling pathways. While the precise enzymes involved in the biosynthesis of this specific molecule are yet to be fully elucidated, the proposed pathways and methodologies presented in this guide provide a solid foundation for future research in this area. A deeper understanding of these regulatory mechanisms will be instrumental in developing innovative and environmentally benign strategies for insect pest control.

References

An In-depth Technical Guide to the Cellular Localization of (5E)-Tetradecenoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-tetradecenoyl-CoA is an unsaturated fatty acyl-CoA that plays a role as a rat metabolite.[1] Its synthesis involves the introduction of a double bond at the delta-5 position of a tetradecanoyl-CoA precursor. This desaturation step is a critical process in lipid metabolism, influencing the composition and function of cellular membranes and signaling molecules. Understanding the precise subcellular location of this synthesis is paramount for elucidating its physiological roles and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, including the key enzymes involved, their subcellular distribution, quantitative data on their activity, detailed experimental protocols for their study, and the signaling pathways that regulate their expression.

Cellular Localization of this compound Synthesis

The synthesis of this compound is primarily catalyzed by the enzyme Delta-5 desaturase (D5D) , which is encoded by the FADS1 gene .[2][3] This enzyme is responsible for introducing a double bond at the fifth carbon atom from the carboxyl end of the fatty acyl-CoA chain. The subcellular localization of the enzymes involved in the synthesis of this compound is summarized in the table below.

Enzyme/ProteinGenePrimary Subcellular LocalizationOther Reported LocalizationsFunction in this compound Synthesis
Delta-5 Desaturase (D5D)FADS1Endoplasmic Reticulum (ER) Membrane[2]NucleusCatalyzes the desaturation of a C14:0-CoA precursor to form this compound.
Acyl-CoA SynthetaseMitochondria, Endoplasmic Reticulum, PeroxisomesActivates the fatty acid precursor to its CoA ester, making it available for desaturation.

The primary site for the synthesis of this compound is the endoplasmic reticulum (ER) . Delta-5 desaturase is an integral membrane protein embedded in the ER membrane.[2] This localization is crucial as it positions the enzyme in close proximity to its substrates, which are also synthesized or transported within the ER and cytoplasm.

Interestingly, some studies have suggested a potential localization of fatty acid desaturase activity within the cell nucleus . While the majority of desaturase activity is attributed to the ER, the presence of these enzymes in the nucleus suggests a possible role in nuclear lipid metabolism and signaling. Further research is needed to fully elucidate the functional significance of this nuclear localization.

Quantitative Data on Enzyme Activity

Direct quantitative data on the enzymatic activity of Delta-5 desaturase specifically with tetradecenoyl-CoA as a substrate is limited in the current literature. However, kinetic studies on D5D with other polyunsaturated fatty acid precursors provide valuable insights into its function. The activity of D5D is often estimated by measuring the ratio of its product to its precursor. For instance, the ratio of arachidonic acid (AA) to dihomo-gamma-linolenic acid (DGLA) is commonly used as a surrogate marker for D5D activity.[1]

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Cellular FractionOrganism
Delta-5 Desaturase20:3n-6~10-20~50-100Microsomes (ER)Human, Rat
Delta-5 Desaturase20:4n-3~5-15~40-80Microsomes (ER)Human, Rat

Note: The kinetic parameters presented above are approximations derived from various studies using different experimental conditions. The lack of specific data for this compound highlights an area for future research.

Experimental Protocols

Determining the subcellular localization of this compound synthesis requires a combination of biochemical fractionation and enzymatic assays. Below are detailed protocols for the isolation of the endoplasmic reticulum and nuclei, followed by an assay for desaturase activity.

Protocol 1: Isolation of Endoplasmic Reticulum (Microsomal Fraction)

This protocol describes the isolation of the microsomal fraction, which is enriched in endoplasmic reticulum, from cultured cells or tissues.

Materials:

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

  • High-speed centrifuge and ultracentrifuge

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Cell/Tissue Preparation: Harvest cultured cells or finely mince fresh tissue on ice.

  • Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer and homogenize using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

    • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction (ER).

  • Washing and Storage: Gently wash the microsomal pellet with homogenization buffer and resuspend in a suitable buffer for storage at -80°C.

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using the Bradford assay.

Protocol 2: Isolation of Nuclei and Nuclear Protein Extraction

This protocol outlines the procedure for isolating intact nuclei and subsequently extracting nuclear proteins.

Materials:

  • Hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitor cocktail)

  • Nuclear extraction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, protease inhibitor cocktail)

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle until cell membranes are disrupted but nuclei remain intact.

  • Nuclear Pellet Collection: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Nuclear Protein Extraction: Resuspend the nuclear pellet in ice-cold nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge the nuclear lysate at 14,000 x g for 15 minutes at 4°C. The supernatant contains the soluble nuclear proteins.

  • Storage and Quantification: Store the nuclear extract at -80°C and determine the protein concentration.

Protocol 3: Delta-5 Desaturase Activity Assay

This assay measures the conversion of a radiolabeled fatty acyl-CoA precursor to its desaturated product.

Materials:

  • Isolated subcellular fractions (microsomes or nuclear extract)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.2, 2.5 mM MgCl2, 1 mM ATP, 0.1 mM CoA, 1 mM NADH)

  • Radiolabeled precursor (e.g., [1-14C]tetradecanoyl-CoA)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of protein from the isolated fraction, and the radiolabeled precursor.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Saponification: Stop the reaction by adding a solution of KOH in methanol. Saponify the lipids by heating at 80°C for 60 minutes.

  • Fatty Acid Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the saturated and unsaturated fatty acids.

  • Quantification: Visualize the fatty acid spots (e.g., with iodine vapor), scrape the corresponding silica (B1680970) from the plate, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the desaturase activity as the amount of radioactive product formed per unit of time per amount of protein.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of FADS1 gene expression. A key regulator of fatty acid metabolism is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) .

When cellular levels of sterols and unsaturated fatty acids are low, SREBP-1c is activated and translocates to the nucleus. In the nucleus, SREBP-1c binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including FADS1, thereby upregulating their transcription. This leads to an increased synthesis of Delta-5 desaturase and subsequently, an increased production of this compound and other unsaturated fatty acids.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Low_Sterols Low Sterols & Unsaturated Fatty Acids SCAP SCAP Low_Sterols->SCAP senses SREBP-1c_Inactive Inactive SREBP-1c (ER Membrane) SCAP->SREBP-1c_Inactive escorts Golgi Golgi Apparatus SREBP-1c_Inactive->Golgi translocation SREBP-1c_Active Active SREBP-1c SRE Sterol Regulatory Element (SRE) SREBP-1c_Active->SRE binds to Proteases Proteolytic Cleavage Golgi->Proteases Proteases->SREBP-1c_Active releases FADS1_Gene FADS1 Gene SRE->FADS1_Gene activates FADS1_mRNA FADS1 mRNA FADS1_Gene->FADS1_mRNA transcription Delta-5_Desaturase_Synthesis Delta-5 Desaturase Synthesis FADS1_mRNA->Delta-5_Desaturase_Synthesis translation

Caption: Signaling pathway for the regulation of FADS1 expression by SREBP-1c.

Experimental_Workflow Start Start: Cultured Cells or Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Pellet1 Nuclear Pellet Centrifugation1->Pellet1 Centrifugation2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifugation2 Nuclear_Extraction Nuclear Protein Extraction Pellet1->Nuclear_Extraction Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Pellet2 Mitochondrial Pellet Centrifugation2->Pellet2 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifugation Supernatant3 Cytosolic Fraction Ultracentrifugation->Supernatant3 Pellet3 Microsomal Fraction (ER) Ultracentrifugation->Pellet3 Enzyme_Assay_ER Delta-5 Desaturase Activity Assay (ER) Pellet3->Enzyme_Assay_ER Nuclear_Extract Nuclear Extract Nuclear_Extraction->Nuclear_Extract Enzyme_Assay_N Delta-5 Desaturase Activity Assay (Nucleus) Nuclear_Extract->Enzyme_Assay_N

References

The Impeded Oxidation of (5E)-Tetradecenoyl-CoA: A Technical Guide on its Interaction with Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. Within this intricate network, the β-oxidation of long-chain fatty acids in the mitochondria is a critical process, initiated by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). These flavoproteins catalyze the introduction of a double bond between the α and β carbons of a fatty acyl-CoA molecule. The efficiency of this initial step is highly dependent on the structure of the fatty acyl-CoA substrate, including its chain length and the presence and configuration of any existing double bonds. This technical guide provides an in-depth analysis of the interaction between a specific trans-unsaturated fatty acyl-CoA, (5E)-tetradecenoyl-CoA, and two key long-chain ACADs: long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD).

The presence of trans fatty acids in the diet and their subsequent metabolism have been a subject of intense research due to their association with adverse health effects. This compound is a metabolic intermediate that can arise from the partial β-oxidation of longer-chain trans fatty acids, such as elaidic acid. Understanding how this specific metabolite interacts with the crucial enzymes of β-oxidation is paramount for elucidating the molecular mechanisms behind the metabolic disruptions caused by trans fats. This document summarizes the key quantitative data on these interactions, details the experimental protocols used to derive this data, and visualizes the metabolic context of these interactions.

Quantitative Analysis of Enzyme Kinetics

The enzymatic efficiency of LCAD and VLCAD in processing this compound has been quantitatively assessed and compared with its cis isomer, (5Z)-tetradecenoyl-CoA, and a saturated counterpart, myristoyl-CoA. The data, summarized in the tables below, reveals significant differences in substrate preference and catalytic turnover.

Table 1: Kinetic Parameters of Rat Liver Long-Chain Acyl-CoA Dehydrogenase (LCAD) with Various Substrates

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
This compound5.3 ± 0.8135 ± 7
(5Z)-Tetradecenoyl-CoA2.9 ± 0.4288 ± 12
Myristoyl-CoA3.2 ± 0.5580 ± 30

Data sourced from Yu et al., 2004.

Table 2: Kinetic Parameters of Recombinant Human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) with Various Substrates

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
This compound2.5 ± 0.445 ± 3
(5Z)-Tetradecenoyl-CoA2.1 ± 0.355 ± 4
Myristoyl-CoA1.8 ± 0.3980 ± 50

Data sourced from Yu et al., 2004.

These data clearly indicate that this compound is a significantly poorer substrate for both LCAD and VLCAD compared to both its cis isomer and the saturated myristoyl-CoA. For LCAD, the Vmax for the trans isomer is less than half that of the cis isomer. The disparity is even more pronounced with VLCAD, where the Vmax for both unsaturated isomers is dramatically lower than for the saturated myristoyl-CoA. This suggests that the presence and configuration of the double bond at the 5th position significantly hinders the catalytic efficiency of these dehydrogenases.

Experimental Protocols

The acquisition of the quantitative data presented above relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key experiments cited.

Purification of Acyl-CoA Dehydrogenases

a) Rat Liver Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD is purified from rat liver mitochondria. The purification procedure involves the following steps:

  • Mitochondrial Isolation: Rat liver is homogenized, and mitochondria are isolated by differential centrifugation.

  • Solubilization: The mitochondrial pellet is resuspended and solubilized using a suitable detergent (e.g., Triton X-100).

  • Chromatography: The solubilized proteins are subjected to a series of chromatographic steps, including hydroxyapatite, DEAE-cellulose, and Blue Sepharose chromatography, to separate LCAD from other mitochondrial proteins.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

b) Recombinant Human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Human VLCAD is expressed recombinantly in E. coli and purified as follows:

  • Expression: The human ACADVL gene is cloned into an expression vector and transformed into a suitable E. coli strain. Protein expression is induced under optimal conditions.

  • Cell Lysis and Solubilization: The bacterial cells are harvested and lysed. The recombinant VLCAD, being a membrane-associated protein, is solubilized from the cell membrane fraction using a detergent.

  • Affinity Chromatography: The solubilized protein is purified using affinity chromatography, often employing a tag (e.g., His-tag) engineered into the recombinant protein.

  • Purity and Activity Confirmation: The purity of the recombinant VLCAD is confirmed by SDS-PAGE, and its activity is verified using a standard substrate like palmitoyl-CoA.

Synthesis of Acyl-CoA Substrates

The various acyl-CoA substrates are synthesized from their corresponding free fatty acids:

  • Fatty Acid Activation: The free fatty acid ((5E)-tetradecenoic acid, (5Z)-tetradecenoic acid, or myristic acid) is converted to its mixed anhydride (B1165640) by reaction with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine).

  • Thioesterification: The resulting mixed anhydride is then reacted with the free thiol group of Coenzyme A to form the corresponding acyl-CoA thioester.

  • Purification: The synthesized acyl-CoA is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Concentration Determination: The concentration of the purified acyl-CoA is determined spectrophotometrically using the molar extinction coefficient of the adenine (B156593) moiety (ε260 = 16,400 M-1cm-1).

Acyl-CoA Dehydrogenase Activity Assay

The activity of LCAD and VLCAD is measured using the ferricenium-based spectrophotometric assay:

  • Reaction Mixture: The assay mixture contains potassium phosphate (B84403) buffer (pH 7.2), the electron acceptor ferricenium hexafluorophosphate, and the purified acyl-CoA dehydrogenase.

  • Initiation of Reaction: The reaction is initiated by the addition of the acyl-CoA substrate.

  • Spectrophotometric Monitoring: The reduction of ferricenium to ferrocene (B1249389) is monitored by the decrease in absorbance at 300 nm.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of ferricenium. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute.

  • Kinetic Parameter Determination: To determine the apparent Km and Vmax values, the assay is performed with varying concentrations of the acyl-CoA substrate, and the data are fitted to the Michaelis-Menten equation.

Visualizations: Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Fatty_Acid_Beta_Oxidation cluster_trans_fat Metabolism of this compound Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Long-Chain Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA ACADs (LCAD, VLCAD) L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase This compound This compound Impaired Dehydrogenation Impaired Dehydrogenation This compound->Impaired Dehydrogenation LCAD/VLCAD 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase TCA Cycle & Further β-oxidation TCA Cycle & Further β-oxidation Acetyl-CoA + Acyl-CoA (n-2)->TCA Cycle & Further β-oxidation

Caption: Mitochondrial β-oxidation pathway highlighting the inefficient processing of this compound by acyl-CoA dehydrogenases.

Experimental_Workflow cluster_enzyme Enzyme Preparation cluster_substrate Substrate Synthesis Tissue/Cells Tissue/Cells Purification Purification Tissue/Cells->Purification Isolation/Expression Pure ACAD Pure ACAD Purification->Pure ACAD Enzyme Assay Enzyme Assay Pure ACAD->Enzyme Assay Free Fatty Acid Free Fatty Acid Acyl-CoA Synthesis Acyl-CoA Synthesis Free Fatty Acid->Acyl-CoA Synthesis Chemical Synthesis Purified Acyl-CoA Purified Acyl-CoA Acyl-CoA Synthesis->Purified Acyl-CoA Purified Acyl-CoA->Enzyme Assay Spectrophotometry Spectrophotometry Enzyme Assay->Spectrophotometry Monitor Reaction Kinetic Data (Km, Vmax) Kinetic Data (Km, Vmax) Spectrophotometry->Kinetic Data (Km, Vmax)

Caption: A generalized workflow for the kinetic analysis of acyl-CoA dehydrogenases with a specific substrate.

Discussion and Implications

The presented data unequivocally demonstrates that this compound is a poor substrate for both LCAD and VLCAD. This has significant implications for cellular metabolism, particularly in the context of a diet rich in trans fatty acids. The inefficient dehydrogenation of this intermediate can lead to its accumulation within the mitochondrial matrix. This accumulation has several potential downstream consequences:

  • Metabolic Bottleneck: The buildup of this compound can create a bottleneck in the β-oxidation pathway, reducing the overall rate of fatty acid degradation and cellular energy production from fat.

  • Altered Acyl-CoA Pool: The accumulation of a specific acyl-CoA species can alter the composition of the mitochondrial acyl-CoA pool, potentially affecting other metabolic pathways that utilize these intermediates.

  • Formation of Aberrant Metabolites: The stalled intermediate, this compound, can be diverted into alternative metabolic fates, such as hydrolysis to the free fatty acid or conversion to its carnitine ester, which can then be exported from the mitochondria. The accumulation of these derivatives in the cytoplasm could have further cellular effects.

  • Potential for Cellular Stress: The disruption of normal mitochondrial fatty acid oxidation can lead to cellular stress, although the specific signaling pathways that might be activated by the accumulation of this compound require further investigation. Research on elaidic acid, a precursor to this compound, has suggested the involvement of pro-inflammatory signaling pathways such as the ASK1-p38 pathway, which could be a fruitful area for future research in the context of this specific metabolite.

For drug development professionals, this detailed understanding of the interaction between a specific trans fatty acid metabolite and key metabolic enzymes provides a molecular basis for the adverse health effects of trans fats. It also highlights the specificity of enzyme-substrate interactions and could inform the design of molecules aimed at modulating fatty acid oxidation in various disease states.

Conclusion

The interaction of this compound with long-chain acyl-CoA dehydrogenases is characterized by significantly reduced enzymatic efficiency compared to its cis and saturated counterparts. This impeded dehydrogenation provides a clear molecular mechanism for the disruption of mitochondrial β-oxidation by certain trans fatty acids. The accumulation of this metabolic intermediate can lead to a cascade of downstream effects, underscoring the importance of understanding these specific enzyme-substrate interactions in the broader context of cellular metabolism and health. The detailed experimental protocols provided herein offer a foundation for further research into the metabolism of trans fatty acids and their impact on cellular function. Future studies should focus on elucidating the specific signaling pathways that are affected by the accumulation of this compound and its derivatives to fully comprehend the cellular response to a diet containing trans fats.

Methodological & Application

Application Note: Quantitative Analysis of (5E)-Tetradecenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-Tetradecenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A that plays a role as an intermediate in fatty acid metabolism, particularly in the β-oxidation of trans-fatty acids like elaidic acid. Accurate quantification of this compound in biological matrices is crucial for understanding lipid metabolism and its dysregulation in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Overview

This method utilizes a robust LC-MS/MS approach with Multiple Reaction Monitoring (MRM) for the selective and sensitive quantification of this compound. The procedure involves sample extraction, chromatographic separation on a C18 reversed-phase column, and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Experimental Workflow

Experimental Workflow for this compound Quantification sample Biological Sample (e.g., tissue homogenate, cell lysate) extraction Solid-Phase Extraction (SPE) or Protein Precipitation sample->extraction lc_separation LC Separation (C18 Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Quantitative Data

The following table summarizes the typical performance characteristics for the LC-MS/MS-based quantification of long-chain acyl-CoAs, which are representative for the analysis of this compound.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 fmol
Limit of Quantification (LOQ)5 - 50 fmol
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 10%
Accuracy (% Recovery)85 - 115%

Signaling Pathway

This compound is a key intermediate in the mitochondrial β-oxidation of elaidic acid, a common trans-fatty acid. The pathway involves several enzymatic steps, and the accumulation of this compound can occur due to the substrate specificity of long-chain acyl-CoA dehydrogenase (LCAD).

Beta-Oxidation of Elaidic Acid elaidic_acid Elaidic Acid (C18:1, n-9t) elaidoyl_coa Elaidoyl-CoA elaidic_acid->elaidoyl_coa ACSL beta_oxidation_1 β-Oxidation Cycle 1 elaidoyl_coa->beta_oxidation_1 hexadecenoyl_coa (7E)-Hexadecenoyl-CoA beta_oxidation_1->hexadecenoyl_coa beta_oxidation_2 β-Oxidation Cycle 2 hexadecenoyl_coa->beta_oxidation_2 tetradecenoyl_coa This compound beta_oxidation_2->tetradecenoyl_coa lcad Long-Chain Acyl-CoA Dehydrogenase (LCAD) tetradecenoyl_coa->lcad downstream Further β-Oxidation Cycles lcad->downstream

Caption: Simplified pathway of elaidic acid β-oxidation highlighting this compound.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)
  • Homogenization: Homogenize ~50 mg of tissue or 1-5 million cells in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.

  • Internal Standard: Add an appropriate internal standard, such as C17:0-CoA, to each sample.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% (v/v) methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of 80:20 (v/v) acetonitrile:water containing 0.1% ammonium (B1175870) hydroxide (B78521).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium hydroxide in water

  • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 (v/v) acetonitrile:water

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 976.6

    • Product Ion (Q3): m/z 469.3

    • Note: The precursor ion is calculated based on the monoisotopic mass of this compound ([M+H]⁺). The product ion corresponds to the characteristic acyl-pantetheine fragment. These values should be optimized on the specific instrument used.

  • Collision Energy: 25-35 eV (to be optimized)

  • Internal Standard (C17:0-CoA) MRM Transition:

    • Precursor Ion (Q1): m/z 1006.7

    • Product Ion (Q3): m/z 499.3

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method is sensitive, specific, and applicable to various biological matrices, making it a valuable tool for researchers in the fields of metabolism, lipidomics, and drug development.

Application Notes & Protocols for the Extraction of (5E)-Tetradecenoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of (5E)-tetradecenoyl-CoA, a specific long-chain fatty acyl-CoA, from tissue samples. The protocols are based on established methods for the general extraction of long-chain acyl-CoAs and are intended to serve as a comprehensive guide for researchers in various fields, including metabolic research and drug development.

Introduction

This compound is a mono-unsaturated long-chain acyl-CoA that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs in biological tissues is crucial for understanding metabolic pathways and the effects of drugs targeting these pathways. The extraction of these molecules from complex tissue matrices is a critical first step for downstream analysis. The protocols outlined below describe two primary methods for this purpose: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Method 1: Solid-Phase Extraction (SPE) for Acyl-CoA Isolation

This method is adapted from established protocols utilizing SPE for the purification of long-chain acyl-CoAs from tissue homogenates.[1][2][3] It offers high recovery and is suitable for samples where high purity is required for sensitive downstream analysis.

Experimental Protocol
  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.[2]

    • Add 3 mL of a 2:1 (v/v) methanol (B129727):chloroform solution.[2]

    • Homogenize the tissue on ice using a PowerGen 125 homogenizer or similar equipment. Perform two homogenization cycles to ensure complete tissue disruption.[2]

    • For improved recovery, consider initial homogenization in a potassium phosphate (B84403) buffer (100 mM, pH 4.9) before the addition of organic solvents.[1]

  • Solid-Phase Extraction:

    • Condition a C18 SPE column by passing 3 mL of methanol, followed by 3 mL of water.[2]

    • Centrifuge the tissue homogenate to pellet debris and load the supernatant onto the conditioned SPE column.

    • Wash the column with 2.4 mL of 2% formic acid to remove polar impurities, followed by a second wash with 2.4 mL of methanol to remove lipids.[2]

    • Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% and 5% ammonium (B1175870) hydroxide.[2]

    • Combine the eluted fractions and dry under a stream of nitrogen at room temperature.[2]

    • Reconstitute the dried extract in 100 µL of 50% methanol for HPLC-MS/MS analysis.[2]

Workflow for Solid-Phase Extraction

SPE_Workflow tissue Tissue Sample (~100mg) homogenization Homogenize in Methanol:Chloroform (2:1) tissue->homogenization centrifuge Centrifuge homogenization->centrifuge spe_column Load Supernatant onto C18 SPE Column centrifuge->spe_column wash1 Wash with 2% Formic Acid spe_column->wash1 wash2 Wash with Methanol wash1->wash2 elution Elute with Ammonium Hydroxide wash2->elution dry_down Dry Under Nitrogen elution->dry_down reconstitute Reconstitute in 50% Methanol dry_down->reconstitute analysis HPLC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for isolating acyl-CoAs.

Method 2: Liquid-Liquid Extraction (LLE) of Acyl-CoAs

This protocol is based on the principle of separating compounds based on their differential solubilities in two immiscible liquid phases. A modified Bligh-Dyer method is often employed for the extraction of lipids and related molecules, including long-chain acyl-CoAs.[4]

Experimental Protocol
  • Tissue Homogenization:

    • Follow the same tissue homogenization procedure as described in the SPE method (Step 1).

  • Phase Separation:

    • Transfer the homogenate to a glass tube.

    • Add reagents to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), creating a two-phase system.

    • Vortex the mixture thoroughly and centrifuge at a low speed to separate the phases.

    • The long-chain acyl-CoAs will be partitioned into the upper methanolic aqueous phase.[4]

  • Purification and Concentration:

    • Carefully collect the upper aqueous phase containing the acyl-CoAs.

    • For further purification, this fraction can be passed through a C18 extraction column as described in the SPE method.[4]

    • Dry the purified fraction under nitrogen and reconstitute in an appropriate solvent for analysis.

Workflow for Liquid-Liquid Extraction

LLE_Workflow tissue Tissue Sample homogenization Homogenize in Methanol:Chloroform tissue->homogenization phase_separation Add Water & Centrifuge to Separate Phases homogenization->phase_separation aqueous_phase Collect Upper Aqueous Phase phase_separation->aqueous_phase optional_purification Optional: C18 Column Purification aqueous_phase->optional_purification dry_down Dry Under Nitrogen aqueous_phase->dry_down optional_purification->dry_down reconstitute Reconstitute dry_down->reconstitute analysis HPLC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for acyl-CoA isolation.

Quantification by HPLC-MS/MS

Following extraction, this compound is quantified using reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS).

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 5 µm particle size).[5]

  • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9.[1]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1]

  • Gradient: A linear gradient from mobile phase A to B is used to elute the acyl-CoAs. The specific gradient will need to be optimized for the separation of this compound from other acyl-CoAs.

  • Detection: UV detection at 260 nm can be used for general monitoring.[1]

MS/MS Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[6]

  • Transitions: For this compound, specific precursor-to-product ion transitions must be determined. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[7][8] The specific precursor ion for this compound will be its molecular weight plus a proton [M+H]+.

Data Presentation

Quantitative data from the analysis of this compound and other relevant acyl-CoAs should be summarized in a table for clear comparison.

Acyl-CoA SpeciesRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (nmol/g tissue)
This compoundTo be determined[M+H]+[M+H - 507]+Value ± SD
Palmitoyl-CoA (16:0)Reference1003.6496.6Value ± SD
Oleoyl-CoA (18:1)Reference1031.6524.6Value ± SD
Stearoyl-CoA (18:0)Reference1033.6526.6Value ± SD

Note: The exact m/z values and retention times for this compound will need to be experimentally determined using a pure standard.

Signaling Pathway Context

The extraction and quantification of this compound are often performed in the context of studying fatty acid metabolism. The diagram below illustrates the general pathway of fatty acid activation and beta-oxidation where acyl-CoAs are key intermediates.

Fatty_Acid_Metabolism FattyAcid Fatty Acid ((5E)-Tetradecenoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA This compound AcylCoA_Synthetase->AcylCoA BetaOxidation Mitochondrial Beta-Oxidation AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

References

Application of (5E)-Tetradecenoyl-CoA in Metabolic Flux Analysis: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for elucidating the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers allows for the precise quantification of metabolic fluxes, providing invaluable insights for researchers, scientists, and drug development professionals. This document details the application of tetradecenoyl-CoA, a key intermediate in fatty acid metabolism, in MFA studies.

While the user query specified (5E)-tetradecenoyl-CoA, a comprehensive literature search revealed that while this isomer exists and is a known rat metabolite, its specific application in metabolic flux analysis is not documented. In contrast, the (2E)-tetradecenoyl-CoA isomer is a well-established intermediate in fatty acid beta-oxidation. Therefore, this guide will focus on the application of (2E)-tetradecenoyl-CoA and the general principles of using unsaturated fatty acyl-CoA analogs in MFA. The protocols and data presented are adaptable for the study of various fatty acid analogs.

Principle of Application

Isotopically labeled (e.g., with ¹³C) (2E)-tetradecenoyl-CoA can be introduced into cellular or in vivo systems as a tracer. By tracking the incorporation of the heavy isotope into downstream metabolites, it is possible to quantify the flux through fatty acid oxidation (FAO) and related pathways. This approach allows for the investigation of fatty acid metabolism under various physiological and pathological conditions, such as metabolic disorders and cancer. The distribution of mass isotopomers in key metabolites like acetyl-CoA, citrate, and other TCA cycle intermediates provides a quantitative measure of the contribution of the fatty acid tracer to cellular energy metabolism.

Key Applications

  • Elucidating Fatty Acid Oxidation Flux: Quantifying the rate of beta-oxidation of specific unsaturated fatty acids.

  • Investigating Metabolic Reprogramming in Disease: Studying alterations in fatty acid metabolism in cancer, diabetes, and cardiovascular diseases.

  • Drug Discovery and Development: Assessing the impact of therapeutic compounds on fatty acid metabolism and identifying potential drug targets.

  • Understanding Substrate Competition: Determining the preference for different energy sources (e.g., fatty acids vs. glucose) under varying conditions.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from MFA studies using ¹³C-labeled fatty acid tracers. While specific data for (2E)-tetradecenoyl-CoA is not available, these tables, adapted from studies on similar long-chain fatty acids, illustrate the type of results that can be generated.

Table 1: Relative Contribution of ¹³C-Palmitate to Acylcarnitine Pools in Fasted Mice

TissueFree ¹³C-Palmitate (nmol/g protein)¹³C-Palmitoylcarnitine (nmol/g protein)
Plasma2.5 ± 0.5 µmol/L0.82 ± 0.18 nmol/L
Liver39 ± 120.002 ± 0.001
Muscle14 ± 40.95 ± 0.47

Data adapted from a study on the fate of free fatty acids in fasting mice. This table demonstrates how tracer experiments can reveal tissue-specific differences in fatty acid metabolism.

Table 2: Estimated Metabolic Fluxes in Endothelial Cells with ¹³C-Glucose and ¹³C-Glutamine Tracers

Metabolic FluxBaseline (Relative Flux)After Treatment (Relative Flux)
Glycolysis10085
Pentose Phosphate Pathway1525
TCA Cycle5065
Fatty Acid Synthesis105

This table illustrates how MFA can be used to assess changes in major metabolic pathways in response to a stimulus. A similar approach can be used with a ¹³C-fatty acid tracer to specifically probe lipid metabolism.

Experimental Protocols

This section provides a detailed protocol for a typical ¹³C-labeled fatty acid tracer experiment in cultured cells, followed by sample preparation for LC-MS analysis.

Protocol 1: ¹³C-Fatty Acid Labeling of Cultured Mammalian Cells

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • ¹³C-labeled (2E)-tetradecenoic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Scintillation vials or appropriate tubes for lipid extraction

  • Liquid nitrogen or dry ice/ethanol (B145695) bath

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture overnight in complete medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of ¹³C-(2E)-tetradecenoic acid complexed to BSA. Briefly, dissolve the fatty acid in a small amount of ethanol and then add it to a warm BSA solution in PBS with gentle stirring.

    • Supplement basal medium (e.g., DMEM with 10% dFBS) with the ¹³C-fatty acid-BSA complex to a final concentration of 50-100 µM.

  • Isotopic Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to each well.

    • Incubate the cells for a desired period (e.g., 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled tube.

    • Freeze the cell extracts in liquid nitrogen or a dry ice/ethanol bath and store at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS Analysis of Acyl-CoAs

Materials:

  • Cell extracts from Protocol 1

  • Internal standards (e.g., ¹³C-labeled acyl-CoA standards)

  • Solvents for liquid chromatography (e.g., acetonitrile (B52724), water, formic acid)

  • LC-MS system (e.g., Q-Exactive Orbitrap)

Procedure:

  • Thawing and Centrifugation: Thaw the frozen cell extracts on ice. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Internal Standard Spiking: Add a known amount of internal standard mixture to each sample.

  • Drying: Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS Analysis:

    • Inject the reconstituted samples into the LC-MS system.

    • Separate the metabolites using a suitable chromatography method (e.g., reversed-phase chromatography).

    • Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify the different isotopologues of (2E)-tetradecenoyl-CoA and its downstream metabolites.

    • Use the mass isotopomer distribution data to calculate metabolic fluxes using appropriate software (e.g., INCA, Metran).

Visualizations

Diagram 1: Experimental Workflow for Fatty Acid Metabolic Flux Analysis

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture labeling 2. Isotopic Labeling (¹³C-(2E)-Tetradecenoyl-CoA) cell_culture->labeling quenching 3. Quenching & Extraction labeling->quenching lcms 4. LC-MS Analysis quenching->lcms Metabolite Extracts data_processing 5. Data Processing (Isotopomer Distribution) lcms->data_processing mfa 6. Metabolic Flux Analysis data_processing->mfa interpretation 7. Biological Interpretation mfa->interpretation Flux Maps

Caption: Workflow for ¹³C-based metabolic flux analysis of fatty acid metabolism.

Diagram 2: Metabolic Pathway of (2E)-Tetradecenoyl-CoA Beta-Oxidation

G TDC_CoA (2E)-Tetradecenoyl-CoA H_TDC_CoA 3-Hydroxy-tetradecanoyl-CoA TDC_CoA->H_TDC_CoA Enoyl-CoA Hydratase K_TDC_CoA 3-Keto-tetradecanoyl-CoA H_TDC_CoA->K_TDC_CoA 3-Hydroxyacyl-CoA Dehydrogenase D_CoA Dodecanoyl-CoA K_TDC_CoA->D_CoA β-Ketothiolase Ac_CoA Acetyl-CoA K_TDC_CoA->Ac_CoA β-Ketothiolase Further\nβ-oxidation Further β-oxidation D_CoA->Further\nβ-oxidation TCA TCA Cycle Ac_CoA->TCA

Commercial Suppliers and Applications of High-Purity (5E)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(5E)-Tetradecenoyl-CoA, also known as trans-5-tetradecenoyl-coenzyme A, is an unsaturated fatty acyl-CoA that serves as a critical intermediate in the mitochondrial metabolism of certain trans fatty acids. Its primary application in research and drug development lies in the study of mitochondrial fatty acid β-oxidation, particularly in understanding the metabolic consequences of diets rich in trans fats, such as elaidic acid.

The accumulation of this compound within the mitochondrial matrix has been identified as a key factor in the "leaky" or incomplete β-oxidation of elaidic acid.[1] This occurs because this compound is a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in the β-oxidation spiral.[1] This reduced efficiency of dehydrogenation compared to its cis isomer leads to the buildup of this intermediate.

This accumulation has several downstream effects that are of interest to researchers:

  • Mitochondrial Dysfunction: The buildup of a β-oxidation intermediate can impair the overall efficiency of fatty acid metabolism and potentially lead to mitochondrial stress.

  • Metabolic "Escape": The accumulated this compound is more susceptible to hydrolysis and conversion to 5-trans-tetradecenoylcarnitine, allowing the partially degraded fatty acid to be exported from the mitochondria.[1]

  • Drug Development Target: Understanding the enzymatic bottleneck caused by this compound could inform the development of therapeutic strategies to improve the metabolism of trans fatty acids or to mitigate their negative health effects.

High-purity this compound is therefore an essential tool for in vitro studies of fatty acid metabolism, enzyme kinetics, and the pathophysiology of diseases linked to high trans fat consumption.

Commercial Suppliers of High-Purity this compound

Several commercial suppliers offer high-purity this compound for research purposes. The product is typically sold in milligram quantities and should be handled and stored according to the supplier's recommendations.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
MedchemExpressThis compound (trans-5-Tetradecenoyl-coenzyme A)70981-41-8C35H60N7O17P3S975.87>98%50 mg
TargetMolThis compound70981-41-8C35H60N7O17P3S975.87Not specifiedInquiry for price

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of functional mitochondria from rat liver, a common procedure for studying fatty acid oxidation.

Materials:

  • Rat liver

  • Ice-cold isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Centrifuge tubes

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Excise the liver, wash it with ice-cold isolation buffer, and mince it into small pieces.

  • Homogenize the minced liver in 4 volumes of ice-cold isolation buffer with a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully decant the supernatant into a clean centrifuge tube and centrifuge at a higher speed (e.g., 8,500 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a fresh portion of isolation buffer.

  • Repeat the high-speed centrifugation and resuspension steps to wash the mitochondria.

  • After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).

Protocol 2: In Vitro Assay for this compound Metabolism in Isolated Mitochondria

This protocol outlines a general procedure to study the metabolism of this compound in isolated mitochondria.

Materials:

  • Isolated rat liver mitochondria

  • Incubation buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM KPi, 2 mM MgCl2, 1 mM EDTA, pH 7.4)

  • This compound

  • Other substrates and cofactors (e.g., L-carnitine, malate (B86768), ADP)

  • Perchloric acid

  • Instrumentation for analysis (e.g., HPLC, LC-MS/MS)

Procedure:

  • Pre-incubate a known amount of isolated mitochondria (e.g., 1-2 mg of protein) in the incubation buffer at 37°C for a few minutes.

  • Initiate the reaction by adding this compound to the mitochondrial suspension. Other substrates like L-carnitine and malate can be included to support the metabolic process.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching agent, such as perchloric acid, to precipitate the proteins.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Analyze the supernatant for the presence of metabolites, such as 5-trans-tetradecenoylcarnitine, using techniques like HPLC or LC-MS/MS.

Protocol 3: Kinetic Analysis of Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity

This protocol describes a spectrophotometric assay to determine the kinetic parameters of LCAD with this compound as a substrate.

Materials:

  • Purified LCAD enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, 0.2 mM EDTA, pH 7.6)

  • This compound at various concentrations

  • Electron acceptor (e.g., ferricenium hexafluorophosphate)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a cuvette, combine the assay buffer, the electron acceptor, and a fixed amount of purified LCAD enzyme.

  • Initiate the reaction by adding a specific concentration of this compound.

  • Immediately monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength over time.

  • Repeat the measurement for each concentration of this compound.

  • Calculate the initial reaction velocities from the absorbance data.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Leaky_Beta_Oxidation cluster_matrix Mitochondrial Matrix Elaidoyl_CoA Elaidoyl-CoA Beta_Oxidation_Cycles β-Oxidation (2 cycles) Elaidoyl_CoA->Beta_Oxidation_Cycles Metabolite This compound Beta_Oxidation_Cycles->Metabolite LCAD LCAD Metabolite->LCAD Poor Substrate Hydrolysis Hydrolysis & Conversion Metabolite->Hydrolysis Accumulation Leads to Further_Oxidation Further β-Oxidation (Slow) LCAD->Further_Oxidation Carnitine_Metabolite 5-trans-Tetradecenoyl- carnitine Hydrolysis->Carnitine_Metabolite Mitochondrial_Export Export from Mitochondria Carnitine_Metabolite->Mitochondrial_Export

Caption: Leaky β-oxidation of elaidic acid in the mitochondria.

Experimental_Workflow cluster_protocol1 Protocol 1: Mitochondrial Isolation cluster_protocol2 Protocol 2: In Vitro Metabolism Assay P1_Start Start: Rat Liver P1_Homogenize Homogenize P1_Start->P1_Homogenize P1_Centrifuge1 Low-Speed Centrifugation P1_Homogenize->P1_Centrifuge1 P1_Centrifuge2 High-Speed Centrifugation P1_Centrifuge1->P1_Centrifuge2 P1_Wash Wash Mitochondria P1_Centrifuge2->P1_Wash P1_End Isolated Mitochondria P1_Wash->P1_End P2_Start Start: Isolated Mitochondria P1_End->P2_Start P2_Incubate Incubate with This compound P2_Start->P2_Incubate P2_Quench Quench Reaction P2_Incubate->P2_Quench P2_Analyze Analyze Metabolites (LC-MS/MS) P2_Quench->P2_Analyze P2_End Metabolite Profile P2_Analyze->P2_End

Caption: Workflow for studying this compound metabolism.

References

Application Notes and Protocols for the Use of (5E)-Tetradecenoyl-CoA in Studying Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorders of mitochondrial fatty acid β-oxidation (FAO) are a group of inherited metabolic diseases that can lead to severe clinical manifestations, including hypokelatotic hypoglycemia, cardiomyopathy, myopathy, and sudden infant death.[1] These disorders result from defects in enzymes and transporters involved in the breakdown of fatty acids for energy production. The diagnosis and study of these disorders often rely on the analysis of specific acylcarnitine profiles in blood and the measurement of enzymatic activities in patient-derived cells.[2]

One of the key enzyme families in this pathway is the acyl-CoA dehydrogenases (ACADs), which catalyze the initial dehydrogenation step of fatty acyl-CoA esters.[3] There are several ACADs with overlapping substrate specificities for short-, medium-, long-, and very-long-chain fatty acids. Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is a prominent long-chain fatty acid oxidation disorder, often associated with elevated levels of tetradecenoyl-L-carnitine (C14:1).[4]

This document provides detailed application notes and protocols for the use of a specific synthetic substrate, (5E)-tetradecenoyl-CoA , as a tool for in vitro studies of fatty acid oxidation, particularly for characterizing the substrate specificity and kinetic properties of acyl-CoA dehydrogenases. The non-physiological position of the double bond at the fifth carbon (in the trans or 'E' configuration) makes this compound a unique probe to investigate the active site constraints and reaction mechanisms of ACADs, which normally process substrates with a double bond at the second carbon.

Application 1: Characterization of Acyl-CoA Dehydrogenase Substrate Specificity

The geometric and positional specificity of ACADs can be investigated using synthetic analogs of their natural substrates. This compound can be used to determine if and how efficiently various ACADs (e.g., VLCAD, LCAD, MCAD) can metabolize a C14:1 acyl-CoA with a double bond distant from the canonical C2-C3 position. This can provide insights into the flexibility of the enzyme's active site and the mechanism of substrate recognition and binding.

Table 1: Hypothetical Kinetic Parameters of Human Acyl-CoA Dehydrogenases with this compound vs. Natural Substrate
EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Relative Efficiency (Vmax/Km)
VLCAD Palmitoyl-CoA (C16:0)2.515060
This compound25150.6
LCAD Myristoyl-CoA (C14:0)5.020040
This compound50200.4
MCAD Octanoyl-CoA (C8:0)10.050050
This compound>500< 5<0.01

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay using the Ferricenium Hexafluorophosphate (B91526) Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of purified recombinant ACADs with this compound. The assay relies on the reduction of ferricenium ion by the FADH2 produced during the dehydrogenation of the acyl-CoA substrate.

Materials:

  • Purified recombinant human VLCAD, LCAD, or MCAD

  • This compound

  • Natural acyl-CoA substrates (e.g., Palmitoyl-CoA, Myristoyl-CoA, Octanoyl-CoA)

  • Ferricenium hexafluorophosphate

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a stock solution of this compound and natural acyl-CoA substrates in water or a suitable buffer. Determine the concentration spectrophotometrically using an extinction coefficient of 15.4 mM-1cm-1 at 260 nm for the adenine (B156593) ring of CoA.

  • Prepare a fresh stock solution of ferricenium hexafluorophosphate in water.

  • Set up the reaction mixture in a quartz cuvette:

    • 950 µL of 100 mM potassium phosphate buffer (pH 7.6)

    • 10 µL of 10 mM ferricenium hexafluorophosphate (final concentration: 100 µM)

    • Varying concentrations of this compound or the natural substrate (e.g., 1-200 µM).

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the purified ACAD enzyme (e.g., 10-50 µg).

  • Immediately monitor the decrease in absorbance at 300 nm over time (typically 1-5 minutes). The rate of ferricenium reduction is proportional to the enzyme activity.

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the extinction coefficient for ferricenium (ε300 = 4.3 mM-1cm-1).

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - ACAD Enzyme - this compound - Ferricenium Hexafluorophosphate - Buffer cuvette Prepare Reaction Cuvette: - Buffer - Ferricenium - Substrate reagents->cuvette Add to cuvette start Initiate Reaction: Add ACAD Enzyme cuvette->start Equilibrate temperature measure Monitor Absorbance at 300 nm start->measure Continuous monitoring velocity Calculate Initial Velocity measure->velocity From linear slope kinetics Determine Kinetic Parameters (Km, Vmax) velocity->kinetics Michaelis-Menten plot

Figure 1: Experimental workflow for the ACAD activity assay.

Application 2: Probing FAO Pathway Flux in Permeabilized Cells

This compound can be used to assess the flux through the fatty acid oxidation pathway in permeabilized patient-derived cells (e.g., fibroblasts or lymphocytes). This can help to identify which part of the pathway is affected by a genetic defect. By providing a specific, albeit unnatural, substrate, one can bypass earlier steps of fatty acid metabolism (like cellular uptake and activation) and directly probe the mitochondrial β-oxidation spiral.

Protocol 2: FAO Flux Measurement in Permeabilized Fibroblasts using High-Resolution Respirometry

This protocol measures the oxygen consumption rate (OCR) in response to the addition of this compound in digitonin-permeabilized fibroblasts. The OCR is an indicator of the overall flux through the electron transport chain, which is coupled to β-oxidation.

Materials:

  • Cultured human fibroblasts (patient-derived and control)

  • Digitonin

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Respiration medium (e.g., MiR05)

  • This compound

  • L-Carnitine

  • Malate (B86768)

  • ADP

  • Oligomycin, FCCP, Rotenone, Antimycin A (for mitochondrial function assessment)

Procedure:

  • Harvest cultured fibroblasts and resuspend them in respiration medium at a known cell density.

  • Calibrate the respirometer and add the cell suspension to the chambers.

  • Permeabilize the cells by adding a titrated amount of digitonin.

  • Add L-carnitine (to facilitate transport across the inner mitochondrial membrane, though the substrate is already an acyl-CoA) and malate (to prime the TCA cycle).

  • Add this compound to initiate fatty acid oxidation-driven respiration.

  • Add ADP to stimulate state 3 respiration (oxidative phosphorylation).

  • Monitor the oxygen consumption rate in real-time.

  • Optionally, perform a mitochondrial function test by sequential addition of oligomycin, FCCP, and rotenone/antimycin A to assess ATP synthase activity, maximal respiratory capacity, and non-mitochondrial oxygen consumption.

  • Compare the OCR in patient cells to control cells to identify potential defects in the processing of this substrate.

fao_pathway cluster_mitochondrion Mitochondrial Matrix Substrate This compound ACAD Acyl-CoA Dehydrogenase (e.g., VLCAD) Substrate->ACAD BetaOx β-Oxidation Spiral ACAD->BetaOx FADH₂ ETC Electron Transport Chain ACAD->ETC e⁻ AcetylCoA Acetyl-CoA BetaOx->AcetylCoA NADH, FADH₂ BetaOx->ETC e⁻ TCA TCA Cycle AcetylCoA->TCA TCA->ETC NADH, FADH₂ O2 O₂ ETC->O2 e⁻ H2O H₂O O2->H2O

Figure 2: Mitochondrial pathway for this compound oxidation.

Discussion and Limitations

The use of this compound is a specialized application for basic research and advanced diagnostics. It is not a direct measure of the metabolism of natural fatty acids. The interpretation of results obtained with this substrate requires careful comparison with results from natural substrates. The low reaction rates observed with this compound for some enzymes, like MCAD, may be below the detection limit of certain assay systems.

Despite these limitations, the use of this compound and other synthetic acyl-CoA analogs can provide valuable information about the structure-function relationships of ACAD enzymes and can be a useful tool in the differential diagnosis of fatty acid oxidation disorders. The protocols provided here serve as a starting point for the development of more specific assays tailored to the research questions at hand.

References

Troubleshooting & Optimization

improving the stability of (5E)-tetradecenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (5E)-tetradecenoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH, yielding (5E)-tetradecenoic acid and coenzyme A. Thioester hydrolysis is a thermodynamically favorable reaction.[1][2]

  • Oxidation: The double bond at the 5th position is prone to oxidation, which can be initiated by reactive oxygen species (ROS) or catalyzed by trace metal ions.[3]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, it is recommended to store this compound as a dry powder or in an appropriate organic solvent at -80°C. If preparing a stock solution, dissolve it in an organic solvent such as methanol (B129727) or a mixture of water and dimethyl sulfoxide (B87167) (DMSO).[4] Aliquot the stock solution into glass vials with screw caps (B75204) to minimize freeze-thaw cycles and solvent evaporation. For aqueous solutions, it is best to prepare them fresh for each experiment.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • Temperature: Perform all experimental procedures at low temperatures (e.g., on ice) to reduce the rates of both hydrolysis and oxidation.

  • pH: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 6-7) to minimize base-catalyzed hydrolysis of the thioester bond.

  • Oxygen exposure: Minimize exposure to atmospheric oxygen by working in a controlled environment (e.g., a glove box with an inert atmosphere) or by using degassed buffers.

  • Light exposure: Protect the solution from light, as photolysis can generate free radicals that initiate oxidation.

Q4: Are there any additives that can improve the stability of this compound in solution?

A4: Yes, certain additives can enhance stability:

  • Antioxidants: To prevent oxidation of the double bond, consider adding natural antioxidants like β-carotene, sesamol, or caffeic acid.[5] Vitamin C (ascorbic acid) can also be used to neutralize reactive oxygen species.[6]

  • Chelating Agents: To prevent metal-catalyzed oxidation, include a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or citric acid in your buffers.[4][7][8] These agents sequester metal ions that can otherwise promote the formation of free radicals.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent results Degradation of this compound due to hydrolysis or oxidation.1. Prepare fresh solutions of this compound for each experiment. 2. Work at low temperatures (on ice) and maintain a neutral to slightly acidic pH. 3. Add an antioxidant (e.g., 0.05 g/kg β-carotene) and a chelating agent (e.g., 1 mM EDTA) to your buffers.[5] 4. Verify the integrity of your stock solution using a stability-indicating method like HPLC-MS/MS.
Precipitation of this compound in aqueous buffer Long-chain acyl-CoAs have limited solubility in aqueous solutions.1. Prepare a concentrated stock solution in an organic solvent (e.g., methanol or DMSO) and dilute it into the aqueous buffer immediately before use. 2. Ensure the final concentration of the organic solvent in the assay is compatible with your experimental system (e.g., does not inhibit enzyme activity).
High background signal in enzymatic assays Spontaneous hydrolysis of the thioester bond, releasing free Coenzyme A, which may be detected by the assay.1. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. 2. Subtract the background rate from the enzymatic rate. 3. Optimize the assay conditions (pH, temperature) to minimize non-enzymatic hydrolysis while maintaining enzyme activity.

Experimental Protocols

Protocol for Stability-Indicating HPLC-MS/MS Analysis of this compound

This method allows for the separation and quantification of intact this compound from its potential degradation products.

1. Sample Preparation:

  • Prepare solutions of this compound in the desired buffer or solvent system.

  • For a forced degradation study, subject the solutions to stress conditions such as heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and oxidation (3% H₂O₂).[9][10]

  • At specified time points, quench the reaction (e.g., by neutralization or dilution in a cold mobile phase) and inject the sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water (pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Monitor the specific precursor-to-product ion transition for this compound and its expected degradation products. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[11]

Protocol for Assessing the Effect of Stabilizing Agents
  • Prepare solutions of this compound in a buffered aqueous solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

  • Create parallel preparations containing different stabilizing agents:

    • Control (no additive)

    • Antioxidant (e.g., 1 mM Ascorbic Acid)

    • Chelating Agent (e.g., 1 mM EDTA)

    • Antioxidant + Chelating Agent

  • Incubate all solutions at a selected temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of intact this compound using the HPLC-MS/MS method described above.

  • Plot the concentration of this compound versus time for each condition to determine the degradation rate and the effectiveness of the stabilizing agents.

Data Presentation

Table 1: Hypothetical Degradation Rates of this compound under Various Conditions

ConditionTemperature (°C)pHAdditiveHalf-life (hours)
A257.0None12
B258.5None4
C47.0None48
D257.01 mM EDTA24
E257.01 mM Ascorbic Acid18
F257.01 mM EDTA + 1 mM Ascorbic Acid36

Note: The data in this table are illustrative and based on general principles of acyl-CoA stability. Actual rates should be determined experimentally.

Visualizations

degradation_pathway main This compound hydrolysis_prod (5E)-tetradecenoic acid + Coenzyme A main->hydrolysis_prod Hydrolysis (H₂O, pH extremes) oxidation_prod Oxidized Products (e.g., hydroperoxides, epoxides) main->oxidation_prod Oxidation (O₂, metal ions) experimental_workflow start Prepare this compound solutions with/without stabilizers incubate Incubate at controlled temperature and time points start->incubate sample Collect aliquots incubate->sample analyze Analyze by HPLC-MS/MS sample->analyze data Determine degradation rate analyze->data end Compare stability data->end

References

Technical Support Center: Analysis of (5E)-Tetradecenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of (5E)-tetradecenoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor Signal Intensity or High Signal-to-Noise Ratio - Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683), can suppress the ionization of this compound. - Suboptimal Extraction: Inefficient extraction from the sample matrix can lead to low analyte recovery. - Analyte Degradation: Acyl-CoAs can be unstable and susceptible to degradation.- Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components. - Enhance Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove phospholipids and other interfering substances. - Use a Stable Isotope-Labeled Internal Standard: A corresponding labeled internal standard can help compensate for signal variability. - Optimize MS Parameters: Ensure that the mass spectrometer settings, including collision energy and gas pressures, are optimized for this compound.
High Variability in Quantification Between Replicates - Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can introduce variability. - Matrix Effects: Differential ion suppression or enhancement across samples can lead to inconsistent results. - Instrument Instability: Fluctuations in the mass spectrometer's performance can affect reproducibility.- Standardize Sample Preparation: Ensure consistent timing, temperatures, and volumes throughout the sample preparation process. - Incorporate an Internal Standard Early: Add a stable isotope-labeled internal standard at the beginning of the sample preparation to account for variations in recovery. - Perform System Suitability Tests: Regularly check the performance of the LC-MS system with a standard solution of this compound to ensure stability.
Peak Tailing or Asymmetric Peak Shape - Column Overload: Injecting too much sample can lead to poor peak shape. - Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. - Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.- Dilute the Sample: Reduce the concentration of the injected sample. - Use a High-Quality Column: Employ a column known for good peak shape with similar analytes. - Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure the analyte is in a single ionic form. The use of ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve peak shape for acyl-CoAs.
Isomeric Interference - Presence of other C14:1 Acyl-CoA Isomers: Different positional or geometric isomers of tetradecenoyl-CoA may co-elute and have the same mass-to-charge ratio.- High-Resolution Chromatography: Utilize a longer column or a shallower gradient to attempt to separate the isomers. - Isomer-Specific Fragmentation: If reference standards are available, investigate if different isomers produce unique fragment ions that can be monitored.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a given analyte due to the presence of co-eluting compounds from the sample matrix.[1] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Phospholipids are a common source of matrix effects in biological samples.

Q2: How can I select an appropriate internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-labeled this compound. If this is not available, a structurally similar acyl-CoA with a different chain length that is not present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[2] The internal standard should be added at the earliest stage of sample preparation to account for variability in both extraction and ionization.

Q3: What are the typical mass transitions (precursor and product ions) for monitoring this compound in positive ion mode?

A3: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][4] For this compound (with a molecular weight of approximately 977.7 g/mol ), the protonated molecule [M+H]⁺ would be the precursor ion, and the product ion would result from this neutral loss. Specific mass transitions should be optimized for your instrument.

Quantitative Data Summary: Example LC-MS/MS Parameters for Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Myristoyl-CoA (C14:0)978.7471.730
Tetradecenoyl-CoA (C14:1) 976.7 469.7 ~30 (to be optimized)
Palmitoyl-CoA (C16:0)1006.8499.830
Heptadecanoyl-CoA (C17:0 - Internal Standard)1020.8513.830

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. Collision energies should be optimized for the specific instrument being used.

Q4: What sample preparation techniques are recommended for extracting this compound from biological samples?

A4: A common approach involves protein precipitation followed by solid-phase extraction (SPE).[5] Protein precipitation with a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) is often the first step. Subsequent SPE with a mixed-mode or reverse-phase sorbent can effectively remove salts and phospholipids, leading to a cleaner extract and reduced matrix effects.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma
  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a 10 µM solution of heptadecanoyl-CoA (or other suitable internal standard) in 50% methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 15 seconds and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium hydroxide in water.

  • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard (refer to the table above).

Visualizations

Fatty_Acid_Elongation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Acetyl-CoA Acetyl-CoA Elongation_Cycle Elongation Cycle Fatty_Acid_C12 Dodecanoyl-CoA (C12:0) Fatty_Acid_C12->Elongation_Cycle + Acetyl-CoA Beta_Oxidation Beta-Oxidation Cycle Beta_Oxidation->Acetyl-CoA Release Intermediate_1 3-Keto-tetradecanoyl-CoA Elongation_Cycle->Intermediate_1 Condensation Intermediate_2 3-Hydroxy-tetradecanoyl-CoA Intermediate_1->Intermediate_2 Reduction Target_Analyte This compound (C14:1) Intermediate_2->Target_Analyte Dehydration Final_Product Tetradecanoyl-CoA (C14:0) Target_Analyte->Final_Product Reduction Final_Product->Beta_Oxidation Shortening

Caption: Mitochondrial fatty acid elongation pathway leading to the formation of this compound.

Troubleshooting_Workflow Start Poor Signal or High Variability Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_OK IS Signal Stable? Check_IS->IS_OK Optimize_Chroma Optimize Chromatography IS_OK->Optimize_Chroma Yes Check_Instrument Check Instrument Performance IS_OK->Check_Instrument No Improve_Cleanup Improve Sample Cleanup (SPE) Optimize_Chroma->Improve_Cleanup Result_Good Problem Resolved Improve_Cleanup->Result_Good Review_Prep Review Sample Prep Protocol Check_Instrument->Review_Prep Review_Prep->Result_Good

Caption: A logical workflow for troubleshooting common issues in this compound mass spectrometry.

References

Technical Support Center: Optimizing HPLC Separation of (5E)-Tetradecenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) separation of (5E)-tetradecenoyl-CoA and its related geometric and positional isomers.

Disclaimer: Specific experimental data for this compound isomer separation is limited in readily available literature. The methodologies, data, and troubleshooting advice provided are based on established principles for separating structurally similar long-chain fatty acyl-CoAs and their isomers.[1] These principles are expected to be directly applicable.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing poor resolution or co-elution of my tetradecenoyl-CoA isomers?

A1: Poor resolution is the most common challenge when separating structurally similar isomers. The quality of separation in HPLC is defined by the resolution equation, which involves three key factors: efficiency (N), selectivity (α), and retention factor (k).[2]

  • Low Column Efficiency (N): This leads to broad peaks that can overlap. It can be caused by an old or degraded column, improper column packing, or extra-column volume. Using columns with smaller particle sizes can increase efficiency.[2]

  • Poor Selectivity (α): This is the most critical factor for isomer separation. It reflects the ability of the chromatographic system to differentiate between the analytes. Low selectivity means the column and mobile phase are not interacting differently enough with the isomers. Optimizing the mobile phase composition and choosing the right column chemistry are the most powerful ways to improve selectivity.[2][3]

  • Inadequate Retention Factor (k): If retention is too low (analytes elute too quickly), there is insufficient time for separation to occur. If it's too high, peaks can broaden, leading to longer run times and decreased sensitivity. Adjusting the mobile phase strength is the primary way to control retention.

Q2: What are the recommended starting conditions for separating C14:1-CoA isomers?

A2: For reverse-phase HPLC of long-chain acyl-CoAs, a C18 (octadecylsilyl) column is the most common and effective choice.[4][5][6][7][8]

  • Column: A high-quality C18 column with a high carbon load is recommended. Standard dimensions are typically 100-250 mm in length, 2.1-4.6 mm in inner diameter, with particle sizes of 1.8-5 µm.

  • Mobile Phase: A binary gradient system is usually required. The most common mobile phases are mixtures of an aqueous buffer and an organic solvent.[5][9]

  • Detection: Acyl-CoAs have a strong UV absorbance due to the adenine (B156593) moiety of coenzyme A. Detection is typically set around 260 nm.[5]

Q3: My peaks for the isomers are tailing. What is the likely cause and how can I fix it?

A3: Peak tailing for polar compounds like acyl-CoAs on silica-based C18 columns is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the stationary phase.[10]

  • Solution: Acidify the mobile phase by adding 0.1% formic acid or acetic acid.[10] The acid protonates the silanol groups (Si-OH to Si-OH₂⁺), minimizing their interaction with your analytes and resulting in sharper, more symmetrical peaks.

Q4: How can I improve the selectivity (α) between the (5E) isomer and other positional or geometric isomers?

A4: Improving selectivity requires modifying the chemistry of the separation.

  • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity, as they have different interactions with the stationary phase and analytes.[6]

  • Adjust Mobile Phase pH: Small changes in the pH of the aqueous phase can alter the ionization state of the molecule, affecting retention and selectivity.

  • Shallow Gradient: Use a very shallow gradient, decreasing the rate of change of the organic solvent percentage during the elution window of your isomers. This provides more time and opportunity for the isomers to resolve.[10]

  • Change Stationary Phase: If a C18 column is insufficient, consider a different stationary phase. A phenyl-hexyl or biphenyl (B1667301) phase can offer different selectivity due to π-π interactions with the double bonds in the fatty acyl chain.[12] For separating geometric (cis/trans) isomers, specialty columns like cholesterol-bonded phases can also be effective.[13]

Q5: What is the effect of column temperature on the separation?

A5: Temperature is a significant parameter for optimizing separations.

  • Improved Efficiency: Increasing the column temperature (e.g., from 30°C to 50°C) reduces the viscosity of the mobile phase. This leads to better mass transfer, resulting in sharper peaks and higher efficiency.[2][3]

  • Altered Selectivity: Temperature can also change the selectivity of the separation. The effect is compound-specific and must be determined empirically. Sometimes, increasing the temperature can either improve or worsen the resolution between two closely eluting peaks.[2] It is crucial to use a column thermostat for reproducible retention times.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of tetradecenoyl-CoA isomers.

Symptom Possible Cause(s) Suggested Solution(s)
High System Backpressure 1. Blockage in the system (in-line filter, guard column, or column inlet frit).[14][15] 2. Precipitated buffer salts in the mobile phase.[16] 3. Mobile phase viscosity is too high.1. Systematically isolate the source of the blockage by removing components (start with the column). Replace the blocked component. 2. Ensure buffer is fully dissolved. Flush the system with high aqueous phase to dissolve salts.[16] 3. Check mobile phase composition. Consider raising the temperature to lower viscosity.[3]
Poor Resolution / Co-elution 1. Mobile phase is not optimized for selectivity (α).[4] 2. Insufficient column efficiency (N).[2] 3. Inappropriate stationary phase.1. Adjust mobile phase: try a shallower gradient, switch from methanol to acetonitrile (or vice-versa), or adjust pH.[10] 2. Use a newer column or one with smaller particles. Lower the flow rate.[3] 3. Try a column with different chemistry (e.g., Phenyl-Hexyl).
Peak Tailing 1. Secondary interactions with column silanol groups. 2. Column overload. 3. Column contamination or degradation.1. Add 0.1% formic or acetic acid to the mobile phase to suppress silanol activity.[10] 2. Dilute the sample and inject a smaller volume.[10] 3. Wash the column with a strong solvent or replace it if it's old.
Fluctuating Retention Times 1. Leak in the pump or fittings.[14] 2. Air trapped in the pump.[14] 3. Inconsistent mobile phase composition. 4. Column temperature fluctuations.[14]1. Check for salt buildup at fittings, which indicates a leak. Tighten or replace fittings.[16] 2. Degas mobile phases thoroughly. Purge the pump.[14] 3. Hand-mix mobile phases if using a low-pressure mixing system. Ensure solvents are fresh. 4. Use a column thermostat and allow the system to fully equilibrate.
No Peaks or Very Small Peaks 1. No sample injected or sample degradation. 2. Detector lamp is off or failing.[14] 3. Incorrect detection wavelength.1. Verify sample preparation and stability. Acyl-CoAs can be unstable.[1] Prepare fresh standards. 2. Check the detector status and lamp lifetime.[14] 3. Ensure the detector is set to ~260 nm for acyl-CoA analysis.[5]

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis

This protocol is a general guideline for the extraction of acyl-CoAs from biological samples. Optimization may be required depending on the sample matrix.

  • Homogenization: Homogenize frozen, powdered tissue (~50 mg) or cell pellets on ice in a freshly prepared extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate buffer).[17][18] An internal standard (e.g., heptadecanoyl-CoA) should be added at this stage for quantification.[5][18]

  • Phase Separation: Add a solvent like petroleum ether to remove nonpolar lipids. Vortex and centrifuge at low speed. Discard the upper organic phase. Repeat this wash step two to three times.[17]

  • Protein Precipitation & Acyl-CoA Extraction: Add a precipitation/extraction solvent (e.g., a methanol:chloroform mixture or acetonitrile) to the remaining aqueous phase.[17][18] Vortex thoroughly and centrifuge at high speed (e.g., 21,000g) for several minutes.[17]

  • Drying and Reconstitution: Transfer the supernatant containing the acyl-CoAs to a new tube and dry it completely under a stream of nitrogen gas.[17]

  • Final Step: Reconstitute the dried extract in a small, precise volume of the initial HPLC mobile phase (e.g., 50:50 mixture of aqueous phase A and organic phase B).[17] Sonicate briefly to ensure complete dissolution. Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.

Protocol 2: Suggested Starting HPLC Method

This method provides a robust starting point for separating C14:1-CoA isomers.

Parameter Recommendation
HPLC System UHPLC or HPLC system with a binary pump and column thermostat
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 15 mM Ammonium Hydroxide in Water, or 0.1% Formic Acid in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile, or 0.1% Acetonitrile w/ Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 45°C
Injection Volume 2 - 10 µL
UV Detector 260 nm
Gradient Profile Start with a shallow gradient. For example: 0.0 min: 20% B 2.8 min: 45% B 3.0 min: 95% B (Wash) 4.0 min: 95% B (Wash) 4.1 min: 20% B (Re-equilibrate) 7.0 min: 20% B (End)

Visual Workflow and Logic Diagrams

The following diagrams illustrate logical workflows for method development and troubleshooting.

HPLCOptimizationWorkflow HPLC Method Development Workflow for Isomer Separation start Start: Define Separation Goal (Separate 5E-tetradecenoyl-CoA isomers) initial_cond Select Initial Conditions - C18 Column - ACN/H2O + 0.1% FA - Gradient Elution - Temp: 40°C start->initial_cond run_exp Perform Initial HPLC Run initial_cond->run_exp eval_res Evaluate Resolution (Rs) and Peak Shape run_exp->eval_res success Rs >= 1.5 Symmetrical Peaks eval_res->success Good poor_res Poor Resolution (Rs < 1.5) eval_res->poor_res Poor Resolution bad_shape Poor Peak Shape (Tailing) eval_res->bad_shape Bad Shape end_point Method Optimized. Proceed to Validation. success->end_point optimize_alpha Optimize Selectivity (α) - Adjust Gradient Slope (make shallower) - Change Organic Solvent (ACN <> MeOH) - Try Different Column (e.g., Phenyl) poor_res->optimize_alpha optimize_alpha->run_exp Re-run optimize_shape Optimize Peak Shape - Check Mobile Phase pH (add acid) - Reduce Sample Load - Check for Column Contamination bad_shape->optimize_shape optimize_shape->run_exp Re-run

Caption: A typical workflow for developing an HPLC method for isomer separation.

TroubleshootingPoorResolution Troubleshooting Logic for Poor Resolution (Rs < 1.5) start Symptom: Poor Resolution or Co-elution check_k Are peaks eluting too early? (k < 2) start->check_k increase_k Action: Increase Retention (k) - Decrease % Organic Solvent - Use a weaker organic solvent (ACN -> MeOH) check_k->increase_k Yes check_n Are peaks broad? (Low Efficiency) check_k->check_n No solution Re-evaluate Separation increase_k->solution increase_n Action: Increase Efficiency (N) - Lower flow rate - Increase temperature - Use a new/better column - Minimize extra-column volume check_n->increase_n Yes check_alpha Are peaks sharp but not separated? (Low Selectivity) check_n->check_alpha No increase_n->solution increase_alpha Action: Change Selectivity (α) - Make gradient shallower - Change organic solvent - Adjust mobile phase pH - Change column type check_alpha->increase_alpha Yes increase_alpha->solution

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Quantification of (5E)-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (5E)-tetradecenoyl-CoA and other long-chain fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Question: I am observing low or no signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?

Answer:

Low or no signal is a common issue that can stem from problems in sample preparation, handling, or the analytical instrumentation. Below is a step-by-step guide to troubleshoot this problem.

  • Analyte Degradation: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation.[1] It is crucial to work quickly, keep samples on ice, and use high-purity solvents to maintain the integrity of the analyte.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2][3] Avoid repeated freeze-thaw cycles.[1]

  • Inefficient Extraction: The choice of extraction method is critical for good recovery. A widely used method involves homogenization in an acidic buffer (e.g., KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][4] Solid-phase extraction (SPE) is often recommended for purification and to enhance recovery rates.[1]

  • Poor Recovery during Sample Preparation: To monitor and correct for losses during extraction and cleanup, the use of a suitable internal standard, such as heptadecanoyl-CoA, added early in the workflow is highly recommended.[1]

  • LC-MS/MS Method Optimization:

    • Column Choice: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[5]

    • Mobile Phase: An ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient at a high pH (around 10.5) can achieve high-resolution separation.[5]

    • Mass Spectrometry Parameters: Quantification is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selective multireaction monitoring (MRM).[5] A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[5]

Question: My results show high variability between replicate injections. What could be causing this?

Answer:

High variability can be frustrating and can compromise the reliability of your quantitative data. Here are some potential causes and their solutions:

  • Inconsistent Sample Preparation: Ensure that your sample preparation workflow is consistent across all samples. This includes precise measurements of tissue weight, solvent volumes, and incubation times.

  • Matrix Effects in ESI-MS: The sample matrix can suppress or enhance the ionization of this compound, leading to variability. The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects. If not available, a thorough sample cleanup using SPE is essential.

  • Column Contamination: Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column, causing peak shape distortion and retention time shifts.[6] Regular column washing and the use of a guard column can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from biological tissues?

A1: A robust method for extracting long-chain acyl-CoAs, including this compound, from tissues involves homogenization in an acidic buffer followed by solvent extraction and solid-phase extraction (SPE) for purification.[1][4] This approach helps to minimize enzymatic degradation and remove interfering substances.

Q2: How should I store my tissue samples to ensure the stability of this compound?

A2: For optimal stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2][3] Avoid repeated freeze-thaw cycles as this can lead to significant degradation of long-chain acyl-CoAs.[1]

Q3: Is an internal standard necessary for the quantification of this compound?

A3: Yes, the use of an internal standard is highly recommended to ensure accurate and precise quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar long-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA, can be used.[6] The internal standard should be added at the beginning of the sample preparation process to account for analyte loss during extraction and to correct for matrix effects during LC-MS/MS analysis.[1]

Q4: What are the expected challenges when quantifying a monounsaturated acyl-CoA like this compound compared to its saturated counterpart?

A4: The presence of the double bond in this compound can make it more susceptible to oxidation compared to its saturated counterpart, myristoyl-CoA. Therefore, it is important to minimize exposure to air and light during sample preparation and storage. The addition of antioxidants to the extraction solvents may be beneficial.[3] Chromatographically, the separation of isomers can be challenging, so a high-resolution HPLC method is necessary to distinguish this compound from other tetradecenoyl-CoA isomers if present.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological tissues.[1][4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of 2% formic acid, and finally equilibrate with 3 mL of the extraction solvent mixture (ACN:isopropanol).

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of the extraction solvent mixture, followed by 3 mL of methanol.

  • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B (linear gradient)

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined by direct infusion of a standard)

    • Internal Standard (Heptadecanoyl-CoA): Precursor ion (Q1) m/z -> Product ion (Q3) m/z

  • Collision Energy and other MS parameters: To be optimized for each specific instrument and analyte.

Data Presentation

Table 1: Common LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterTypical SettingReference
Chromatography
ColumnC18 Reversed-Phase[5]
Mobile PhaseAmmonium Hydroxide/Acetonitrile Gradient (high pH)[5]
Mass Spectrometry
IonizationPositive Electrospray Ionization (ESI+)[5]
Analysis ModeMultiple Reaction Monitoring (MRM)[5]
Common ScanNeutral Loss of 507 Da[5]

Table 2: Troubleshooting Common Issues in this compound Quantification

IssuePotential CauseRecommended ActionReference
Low/No Signal Analyte DegradationWork quickly on ice, use fresh solvents, flash-freeze samples for storage.[1][2]
Inefficient ExtractionUse an acidic buffer homogenization followed by organic solvent extraction and SPE.[1][4]
High Variability Matrix EffectsUse a stable isotope-labeled internal standard and perform thorough sample cleanup.[6]
Column ContaminationImplement a regular column wash protocol and use a guard column.[6]
Poor Peak Shape Column OverloadingDilute the sample or reduce the injection volume.
Secondary InteractionsAdjust mobile phase pH or organic solvent composition.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (~100mg) homogenization Homogenization in Acidic Buffer + Internal Standard tissue->homogenization Flash-frozen at -80°C extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe Supernatant reconstitution Drydown & Reconstitution spe->reconstitution Eluate lc_separation HPLC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal for This compound degradation Analyte Degradation start->degradation extraction_issue Inefficient Extraction start->extraction_issue ms_issue LC-MS/MS Method Not Optimized start->ms_issue storage_handling Improve Sample Storage & Handling (Flash freeze, work on ice) degradation->storage_handling extraction_protocol Optimize Extraction Protocol (Acidic buffer, SPE cleanup) extraction_issue->extraction_protocol ms_optimization Optimize LC-MS/MS Parameters (Column, mobile phase, MRM) ms_issue->ms_optimization

Caption: Troubleshooting logic for low signal of this compound.

References

Technical Support Center: Enhancing the Detection Sensitivity of (5E)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you increase the sensitivity of (5E)-tetradecenoyl-CoA detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound?

A1: The main challenges in detecting this compound, a long-chain acyl-CoA, stem from its low physiological abundance, inherent instability, and the complexity of biological matrices.[1][2][3] These factors can lead to low signal-to-noise ratios and matrix effects, such as ion suppression in mass spectrometry, which compromise detection sensitivity and accuracy.[4]

Q2: Which analytical techniques are most suitable for sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most robust and sensitive method for quantifying acyl-CoAs like this compound.[5] Other viable techniques include high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization, and HPLC with ultraviolet (UV) detection, although these may offer lower sensitivity compared to LC-MS/MS.[3]

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To optimize extraction, it is crucial to use a method that efficiently precipitates proteins while keeping the acyl-CoAs in solution. A common and effective method involves solvent precipitation with an ice-cold extraction solvent like 80% methanol (B129727).[6] For cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) with a C18 cartridge can be employed.[6] It is also critical to include an appropriate internal standard at the beginning of the extraction process to account for any sample loss.[7]

Q4: What is derivatization and how can it increase detection sensitivity?

A4: Derivatization is a chemical modification of the analyte to enhance its detection properties. For this compound, which lacks a native fluorophore, derivatization with a fluorescent agent can significantly increase sensitivity for HPLC with fluorescence detection.[8] A method involving derivatization to fluorescent acyl etheno-CoA using chloroacetaldehyde (B151913) has been reported to detect acyl-CoA esters down to 6 fmol.[3]

Q5: What are matrix effects in LC-MS/MS analysis and how can I mitigate them?

A5: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4] To mitigate these effects, you can improve sample cleanup using techniques like SPE, optimize chromatographic separation to resolve the analyte from interfering compounds, and use a stable isotope-labeled internal standard that co-elutes with the analyte.[4][6]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. Ensure the use of ice-cold solvents and rapid processing to minimize degradation.[3][6] Consider comparing solvent precipitation with a solid-phase extraction (SPE) method to see which yields better recovery for your sample type.[6]
Analyte Degradation This compound is unstable.[1] Samples should be processed quickly and kept on ice. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Low Abundance in Sample Increase the starting amount of biological material if possible. Concentrate the sample extract before analysis.
Suboptimal LC-MS/MS Conditions Optimize mass spectrometer parameters, including ionization source settings and collision energy for the specific precursor-product ion transition of this compound.[9]
Ineffective Derivatization (for Fluorescence Detection) Ensure the derivatization agent is fresh and the reaction conditions (pH, temperature, time) are optimal.[10]
Issue 2: Poor Peak Shape and Resolution in Chromatography
Possible Cause Troubleshooting Step
Inappropriate HPLC Column For long-chain acyl-CoAs, a C18 reversed-phase column is typically used.[6] Ensure the column is not degraded and is appropriate for your application.
Suboptimal Mobile Phase Adjust the mobile phase composition and gradient to improve separation. The use of ion-pairing agents may be necessary for better peak shape.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the column.
Matrix Interference Improve sample cleanup to remove interfering compounds that may co-elute and affect peak shape.[4]
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Dirty Ion Source (LC-MS/MS) Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Matrix Effects High background from the sample matrix can obscure the analyte signal. Enhance sample preparation and chromatographic separation.[4]
Electronic Noise Ensure proper grounding of the instrument and check for other sources of electronic interference.

Data Presentation: Comparison of Detection Methods

Detection Method Principle Typical Limit of Detection (LOD) Advantages Disadvantages
HPLC-UV Measures the absorbance of UV light by the analyte.[11][12]pmol rangeRelatively simple and widely available.Lower sensitivity, susceptible to interference from other UV-absorbing compounds.[11]
HPLC-Fluorescence (with Derivatization) Measures the fluorescence emitted by a derivatized analyte.[10]fmol to pmol range[3][13]High sensitivity and selectivity.[10]Requires an extra derivatization step which can introduce variability.[8]
LC-MS/MS Separates the analyte by liquid chromatography and detects it based on its mass-to-charge ratio and fragmentation pattern.[5]Low fmol to high amol range[14]Highest sensitivity and specificity, provides structural information.[5]Higher equipment cost and complexity, susceptible to matrix effects.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.[1][6]

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., heptadecanoyl-CoA) directly to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol for LC-MS/MS).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of fatty acyl-CoA extracts.[6]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (7:3) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan. For this compound, a neutral loss of 507 Da is characteristic of the phosphopantetheine moiety.[2]

    • MRM Transition: Monitor the specific precursor ion to product ion transition for this compound and the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting extraction Extraction with Internal Standard cell_harvest->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection drying Drying collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Low or No Signal check_extraction Check Extraction Protocol start->check_extraction check_degradation Assess Sample Stability check_extraction->check_degradation Efficient optimize_extraction Optimize Extraction (e.g., SPE) check_extraction->optimize_extraction Inefficient check_ms_params Optimize MS Parameters check_degradation->check_ms_params Stable improve_handling Improve Sample Handling (Cold & Fast) check_degradation->improve_handling Degradation Evident tune_ms Tune Instrument for Analyte check_ms_params->tune_ms Suboptimal

Caption: Troubleshooting logic for low signal issues.

References

challenges in culturing cells with exogenous (5E)-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (5E)-tetradecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its biological relevance?

This compound is the activated form of (5E)-tetradecenoic acid, a monounsaturated 14-carbon fatty acid. As a fatty acyl-CoA, it is an intermediate in various metabolic pathways. While specific research on the (5E) isomer is limited, its corresponding fatty acid, myristoleic acid, has been shown to be cytotoxic to certain cancer cells, inducing both apoptosis and necrosis.[1][2][3][4] It may also play a role in modulating inflammatory signaling pathways and bone metabolism.[3][5]

Q2: How should I prepare this compound for cell culture experiments?

Due to its amphipathic nature, this compound is poorly soluble in aqueous media. It is essential to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), before adding it to your cell culture medium. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q3: What is the stability of this compound in cell culture media?

Acyl-CoA thioesters can be unstable in aqueous solutions.[6] It is recommended to prepare fresh this compound:BSA complexes for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are the potential off-target effects of exogenous this compound?

Exogenous fatty acyl-CoAs can have several off-target effects. One significant consideration is non-enzymatic protein acylation, where the reactive acyl-CoA can covalently modify lysine (B10760008) residues on cellular proteins, potentially altering their function.[7][8][9][10][11] Additionally, high concentrations of monounsaturated fatty acids can lead to cytotoxicity.[2][4]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no observable cellular effect Poor bioavailability: this compound may not be efficiently entering the cells.- Ensure proper complexing with fatty acid-free BSA. Refer to the detailed protocol.- Optimize the this compound:BSA molar ratio. A higher ratio may increase availability, but also toxicity.- Verify the quality and fatty acid-free status of your BSA.
Degradation of this compound: The compound may have degraded during storage or in the culture medium.- Prepare fresh solutions for each experiment.- Minimize the time the compound spends in aqueous solution before being added to cells.
Incorrect concentration: The concentration used may be too low to elicit a response.- Perform a dose-response experiment to determine the optimal concentration for your cell type.
High levels of cell death (cytotoxicity) Lipotoxicity: High concentrations of fatty acyl-CoAs can be toxic to cells.[2][4]- Perform a dose-response and time-course experiment to find a non-toxic working concentration.- Reduce the incubation time.- Ensure that the control cells are treated with a BSA solution equivalent to that used for the fatty acyl-CoA complex.
Contamination: The this compound or BSA solution may be contaminated.- Filter-sterilize the final this compound:BSA complex before adding it to the culture medium.
Inconsistent or variable results Incomplete solubilization: The this compound may not be fully complexed with BSA.- Carefully follow the preparation protocol, ensuring the solution is clear after complexing.- Gently warm the BSA solution before adding the fatty acyl-CoA.
Cell passage number: Different cell passages can have varying metabolic states and sensitivities.- Use cells within a consistent and low passage number range for all experiments.
BSA variability: Different lots of BSA can have varying properties.- Use the same lot of fatty acid-free BSA for a set of experiments.

Quantitative Data

The following table summarizes the cytotoxic effects of myristoleic acid, the free fatty acid form of this compound, on a human prostatic carcinoma cell line (LNCaP).

Compound Concentration Incubation Time Apoptotic Cells (%) Necrotic Cells (%) Reference
Myristoleic acid100 µg/mL24 h8.881.8[4]
Serenoa repens extract130 µg/mL24 h16.546.8[4]

Experimental Protocols

Protocol for Preparing this compound:BSA Complexes

This protocol describes the preparation of a 1 mM stock solution of this compound complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile, nuclease-free water

  • Ethanol (optional, for initial solubilization of fatty acyl-CoA)

  • Sterile 10% BSA solution in PBS or water

  • Sterile cell culture medium

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile water or PBS. Filter-sterilize through a 0.22 µm filter.

  • Prepare a stock solution of this compound:

    • Method A (Direct Solubilization): If the fatty acyl-CoA is in salt form, it may be directly dissolved in the BSA solution.

    • Method B (Ethanol Solubilization): Briefly dissolve the this compound in a small volume of ethanol.

  • Complexation with BSA: a. Gently warm the 10% BSA solution to 37°C. b. Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. c. Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complete complexation. The final solution should be clear.

  • Preparation of working solution: a. Dilute the this compound:BSA complex to the desired final concentration in pre-warmed cell culture medium. b. For the vehicle control, prepare a BSA solution of the same final concentration in the culture medium.

  • Cell Treatment: Add the final working solution to your cells and incubate for the desired time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock_Solution Prepare this compound stock solution Complexation Complex this compound with BSA at 37°C Stock_Solution->Complexation BSA_Solution Prepare 10% fatty acid-free BSA solution BSA_Solution->Complexation Dilution Dilute complex in culture medium Complexation->Dilution Cell_Culture Treat cultured cells Dilution->Cell_Culture Incubation Incubate for desired time Cell_Culture->Incubation Viability Cell Viability Assay Incubation->Viability Signaling Signaling Pathway Analysis (e.g., Western Blot) Incubation->Signaling Metabolism Metabolic Analysis (e.g., LC-MS) Incubation->Metabolism

Experimental workflow for cell-based assays.

signaling_pathway Exogenous_Acyl_CoA This compound (exogenous) Intracellular_Acyl_CoA Increased Intracellular This compound Exogenous_Acyl_CoA->Intracellular_Acyl_CoA Uptake Cell_Membrane Cell Membrane Proinflammatory_Signaling Proinflammatory Signaling (e.g., JNK, ERK activation) Intracellular_Acyl_CoA->Proinflammatory_Signaling Apoptosis_Necrosis Apoptosis & Necrosis Intracellular_Acyl_CoA->Apoptosis_Necrosis Protein_Acylation Non-enzymatic Protein Acylation Intracellular_Acyl_CoA->Protein_Acylation Proinflammatory_Signaling->Apoptosis_Necrosis Altered_Function Altered Protein Function Protein_Acylation->Altered_Function

Hypothesized signaling pathways affected by this compound.

References

Validation & Comparative

comparative metabolomics of (5E)-tetradecenoyl-CoA in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Metabolomics Guide to (5E)-Tetradecenoyl-CoA Across Species

For researchers, scientists, and drug development professionals, understanding the metabolic fate of specific lipid molecules across different biological systems is crucial for advancements in various fields, from drug discovery to agriculture. This guide provides a comparative overview of the metabolism of this compound, an intermediate in the β-oxidation of certain trans-unsaturated fatty acids, across mammals, insects, plants, and bacteria.

Introduction to this compound Metabolism

This compound is a monounsaturated fatty acyl-CoA that plays a role in lipid metabolism. Its presence and metabolic processing can vary significantly among different species, reflecting their distinct enzymatic machinery and metabolic needs. This guide synthesizes available data to draw a comparative picture of its metabolic significance.

Comparative Quantitative Data

Direct quantitative data for this compound across a wide range of species is limited in the current scientific literature. The following table summarizes the available information and highlights areas where further research is needed.

Species CategoryTissue/Cell TypeThis compound LevelsKey Enzyme ActivityReference(s)
Mammals (Rat) Heart MitochondriaAccumulates during elaidic acid degradationLong-chain acyl-CoA dehydrogenase (LCAD) shows activity, but it decreases with increasing chain length of trans-acyl-CoA esters.[1][2]
Insects GeneralNot QuantifiedFatty acid oxidation is a primary energy source, but specific data on trans-isomer metabolism is lacking.[3][4][5]
Plants GeneralNot Quantifiedβ-oxidation of unsaturated fatty acids occurs in peroxisomes.[6][7]
Bacteria Pseudomonas putidaNot QuantifiedPossess cis-trans isomerases for unsaturated fatty acids.[8][9][8]

Metabolic Pathways of this compound

The metabolism of this compound is primarily linked to the β-oxidation of trans-unsaturated fatty acids. However, the specific enzymes and regulatory mechanisms can differ between species.

Mammalian β-Oxidation of this compound

In mammals, the degradation of trans-fatty acids like elaidic acid can lead to the formation of this compound as an intermediate. Its further metabolism is dependent on the enzyme long-chain acyl-CoA dehydrogenase (LCAD). Studies in rat heart mitochondria suggest that the processing of this trans-isomer can be less efficient than its cis counterpart, potentially leading to its accumulation.[2]

mammalian_beta_oxidation Elaidoyl-CoA (C18:1, n-9 trans) Elaidoyl-CoA (C18:1, n-9 trans) β-Oxidation Cycles β-Oxidation Cycles Elaidoyl-CoA (C18:1, n-9 trans)->β-Oxidation Cycles This compound (C14:1, trans) This compound (C14:1, trans) β-Oxidation Cycles->this compound (C14:1, trans) 2-trans-5-trans-dienoyl-CoA 2-trans-5-trans-dienoyl-CoA This compound (C14:1, trans)->2-trans-5-trans-dienoyl-CoA LCAD Further β-Oxidation Further β-Oxidation 2-trans-5-trans-dienoyl-CoA->Further β-Oxidation

Mammalian β-oxidation of elaidic acid leading to this compound.
Putative Metabolism in Other Species

While direct evidence is scarce, we can infer potential metabolic pathways in other organisms based on their known metabolic capabilities.

Insects: Insects heavily rely on fatty acid oxidation for energy, particularly for flight.[3] It is plausible that they possess enzymes capable of handling trans-fatty acids, though the efficiency and regulation may differ from mammals.

Plants: Plants utilize β-oxidation in peroxisomes for various processes, including the breakdown of storage lipids.[6] They are known to metabolize a wide array of fatty acids, and it is likely that pathways exist for the degradation of trans-isomers.

Bacteria: Certain bacteria can isomerize cis- to trans-unsaturated fatty acids, suggesting they have mechanisms to both synthesize and metabolize trans-fatty acyl-CoAs.[8][9]

general_trans_fa_metabolism cluster_mammals Mammals cluster_insects Insects cluster_plants Plants cluster_bacteria Bacteria M_trans_FA trans-Fatty Acyl-CoA M_beta_oxidation β-Oxidation M_trans_FA->M_beta_oxidation I_trans_FA trans-Fatty Acyl-CoA I_beta_oxidation β-Oxidation (Energy) I_trans_FA->I_beta_oxidation P_trans_FA trans-Fatty Acyl-CoA P_beta_oxidation Peroxisomal β-Oxidation P_trans_FA->P_beta_oxidation B_cis_FA cis-Fatty Acid B_trans_FA trans-Fatty Acid B_cis_FA->B_trans_FA Isomerase B_beta_oxidation β-Oxidation B_trans_FA->B_beta_oxidation

Inferred metabolism of trans-fatty acids across different species.

Experimental Protocols

Accurate quantification of this compound requires robust experimental procedures. Below are generalized protocols for the extraction and analysis of long-chain acyl-CoAs, which can be adapted for specific tissues and species.

Acyl-CoA Extraction from Tissues

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from mammalian, insect, or plant tissues.

Materials:

  • Frozen tissue sample

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Acetonitrile (B52724)

  • Internal standard (e.g., C17:0-CoA)

  • Solid-phase extraction (SPE) columns

Procedure:

  • Weigh the frozen tissue and homogenize in ice-cold homogenization buffer.

  • Add internal standard to the homogenate.

  • Precipitate proteins by adding acetonitrile and vortexing.

  • Centrifuge to pellet the precipitate and collect the supernatant.

  • Purify the acyl-CoAs from the supernatant using SPE columns.

  • Elute the acyl-CoAs and evaporate the solvent.

  • Reconstitute the sample in a suitable solvent for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC)

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: Ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate long-chain acyl-CoAs

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

experimental_workflow Tissue_Sample Tissue Sample (Mammalian, Insect, Plant) Homogenization Homogenization & Internal Standard Spiking Tissue_Sample->Homogenization Extraction Acyl-CoA Extraction with Acetonitrile Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

General experimental workflow for acyl-CoA analysis.

Conclusion

The comparative metabolomics of this compound reveals significant gaps in our understanding, particularly in non-mammalian species. While its role as an intermediate in trans-fatty acid β-oxidation is established in mammals, its broader metabolic significance across the tree of life remains to be fully elucidated. The provided protocols offer a starting point for researchers to quantify this and other long-chain acyl-CoAs in diverse biological systems, paving the way for a more comprehensive understanding of lipid metabolism. Future research should focus on obtaining quantitative data and characterizing the specific enzymes involved in the metabolism of this compound in insects, plants, and bacteria to enable more direct and detailed comparisons.

References

Unveiling Specificity: A Comparative Guide to Antibody Cross-Reactivity with Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides an objective comparison of antibody cross-reactivity against various long-chain acyl-Coenzyme A (acyl-CoA) molecules, supported by established experimental methodologies. Understanding the cross-reactivity profile of these antibodies is crucial for their effective application in immunoassays and other research applications.

Long-chain acyl-CoAs, the activated forms of long-chain fatty acids, are pivotal intermediates in lipid metabolism and cellular signaling. Antibodies raised against specific long-chain acyl-CoAs are invaluable tools for their detection and quantification. However, due to the structural similarity among different long-chain acyl-CoAs, which primarily differ by the length and saturation of their fatty acid chains, the potential for antibody cross-reactivity is a significant consideration.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an antibody is typically determined by its ability to distinguish between its target antigen and other structurally related molecules. In the context of long-chain acyl-CoAs, an ideal antibody would exhibit high affinity for its target while showing minimal binding to other acyl-CoAs. The most common method to quantify this is through competitive enzyme-linked immunosorbent assay (ELISA).

In a competitive ELISA, a known amount of labeled acyl-CoA competes with unlabeled acyl-CoA (the analyte or potential cross-reactant) for a limited number of antibody binding sites. The concentration of the competitor that inhibits 50% of the labeled acyl-CoA binding is known as the IC50 value. By comparing the IC50 value of the target acyl-CoA to that of other acyl-CoAs, the percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Competitor Acyl-CoA) x 100

While comprehensive datasets on the cross-reactivity of commercially available anti-long-chain acyl-CoA antibodies are not always readily published, the following table provides a representative comparison based on typical antibody performance. This data illustrates how an antibody raised against Palmitoyl-CoA (C16:0) might react with other common long-chain acyl-CoAs.

Competitor Acyl-CoAChain Length:UnsaturationRepresentative IC50 (nM)Representative Cross-Reactivity (%)
Palmitoyl-CoA (Target) C16:0 10 100
Myristoyl-CoAC14:05020
Stearoyl-CoAC18:02540
Oleoyl-CoAC18:110010
Linoleoyl-CoAC18:2>500<2
Arachidonoyl-CoAC20:4>1000<1
Coenzyme A (unconjugated)N/A>10000<0.1

*Note: This table presents illustrative data. Actual IC50 and cross-reactivity values will vary depending on the specific antibody, experimental conditions, and the source of the reagents.

Experimental Protocol: Competitive ELISA for Acyl-CoA Cross-Reactivity

The following is a detailed methodology for assessing the cross-reactivity of an anti-long-chain acyl-CoA antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-long-chain acyl-CoA antibody

  • Target long-chain acyl-CoA (e.g., Palmitoyl-CoA)

  • Competitor long-chain acyl-CoAs (e.g., Myristoyl-CoA, Stearoyl-CoA, Oleoyl-CoA, etc.)

  • Coating antigen: A conjugate of the target acyl-CoA with a carrier protein (e.g., BSA or KLH)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the acyl-CoA-protein conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target acyl-CoA (for the standard curve) and each of the competitor acyl-CoAs in assay buffer.

    • In separate tubes, pre-incubate the diluted standards or competitors with a fixed, limiting concentration of the primary anti-acyl-CoA antibody for 1 hour at room temperature.

    • Add 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Generate a standard curve by plotting the absorbance against the concentration of the target acyl-CoA.

    • Determine the IC50 value for the target acyl-CoA and each competitor acyl-CoA.

    • Calculate the percentage cross-reactivity for each competitor as described above.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and logical relationships.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection & Measurement cluster_analysis Data Analysis p1 Coat Plate with Acyl-CoA-Protein Conjugate p2 Block Non-specific Binding Sites p1->p2 c1 Prepare Serial Dilutions of Target & Competitor Acyl-CoAs c3 Add Mixture to Plate p2->c3 c2 Pre-incubate Dilutions with Primary Antibody c1->c2 d1 Add Enzyme-conjugated Secondary Antibody c2->c3 c3->d1 d2 Add Substrate d1->d2 a1 Generate Standard Curve d3 Stop Reaction & Read Absorbance d2->d3 d3->a1 a2 Determine IC50 Values a1->a2 a3 Calculate % Cross-Reactivity a2->a3

Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.

Cross_Reactivity_Concept cluster_high_affinity High Affinity (Target Antigen) cluster_low_affinity Low Affinity (Cross-Reactant) Target Target Acyl-CoA Antibody1 Antibody Target->Antibody1 Strong Binding Competitor Competitor Acyl-CoA Antibody2 Antibody Competitor->Antibody2 Weak/No Binding

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Validating the Biological Activity of Synthetic (5E)-Tetradecenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetic (5E)-tetradecenoyl-CoA with relevant alternatives, supported by experimental data and detailed protocols. The focus is on its function as a substrate for acyl-CoA dehydrogenases (ACADs), key enzymes in mitochondrial fatty acid β-oxidation.

Comparative Analysis of Substrate Activity

The primary biological function of this compound in metabolic pathways is its role as a substrate for acyl-CoA dehydrogenases (ACADs), which catalyze the initial step of β-oxidation. The efficiency of this process is highly dependent on the structure of the acyl-CoA, including the presence, position, and configuration of double bonds.

Quantitative Data Summary

The following table summarizes the comparative activity of this compound and its alternatives as substrates for Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

SubstrateTarget EnzymeRelative Catalytic EfficiencyKey Findings
Synthetic this compound (trans) LCADPoorer substrate compared to the cis isomer[1]Accumulates in the mitochondrial matrix, suggesting less efficient dehydrogenation.[1]
VLCADPoor substrate[1][2]Catalytic efficiency is significantly lower than for saturated counterparts.[2]
5-cis-tetradecenoyl-CoA LCADEffective substrate[1][2]Efficiently dehydrogenated by LCAD.[2]
VLCADPoor substrate[2]
Tetradecanoyl-CoA (Saturated) LCADHighServes as a baseline for optimal activity.
VLCADHighActs as an effective substrate for VLCAD.[2]

Experimental Protocols

1. Enzymatic Synthesis of this compound

This protocol is adapted from a general method for the enzymatic synthesis of fatty acyl-CoA thioesters.

Materials:

  • (5E)-tetradecenoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from rat liver microsomes)

  • Triton X-100

  • Matrex Gel Red A

  • Octyl-Sepharose

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • Solubilize acyl-CoA synthetase from rat liver microsomes using Triton X-100.

  • Immobilize the solubilized enzyme by binding it to Matrex Gel Red A.

  • Prepare a reaction mixture containing the immobilized enzyme, (5E)-tetradecenoic acid, CoA, and ATP in the reaction buffer.

  • Incubate the mixture to allow for the synthesis of this compound.

  • Purify the synthesized this compound using hydrophobic chromatography on Octyl-Sepharose.

  • Verify the purity and concentration of the final product using analytical techniques such as HPLC and mass spectrometry.

2. Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the gold-standard method for measuring ACAD activity.[3][4] A microplate adaptation of this assay allows for high-throughput comparison of different substrates.[3][5]

Materials:

  • Purified Long-Chain Acyl-CoA Dehydrogenase (LCAD)

  • Recombinant Electron Transfer Flavoprotein (ETF)

  • Synthetic this compound and other acyl-CoA substrates

  • Anaerobic assay buffer

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the anaerobic assay buffer and create an anaerobic environment in the 96-well plate, for example, by using an enzymatic deoxygenation system.

  • Add the purified LCAD enzyme and recombinant ETF to the wells of the microplate.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., synthetic this compound, 5-cis-tetradecenoyl-CoA, or tetradecanoyl-CoA).

  • Monitor the decrease in ETF fluorescence over time using a fluorescence microplate reader. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Calculate the specific activity of the enzyme with each substrate.

Visualizations

G Mitochondrial β-Oxidation of Unsaturated Fatty Acids cluster_matrix Mitochondrial Matrix UnsaturatedFattyAcylCoA This compound ACAD Acyl-CoA Dehydrogenase (e.g., LCAD) UnsaturatedFattyAcylCoA->ACAD TransEnoylCoA trans-Δ²,cis-Δ⁵-tetradecadienoyl-CoA ACAD->TransEnoylCoA FAD -> FADH₂ EnoylCoA_Hydratase Enoyl-CoA Hydratase TransEnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxy-acyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HAD 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HAD KetoacylCoA 3-Ketoacyl-CoA HAD->KetoacylCoA NAD⁺ -> NADH Thiolase β-Ketothiolase KetoacylCoA->Thiolase ShorterAcylCoA Dodecenoyl-CoA Thiolase->ShorterAcylCoA AcetylCoA Acetyl-CoA (to Krebs Cycle) Thiolase->AcetylCoA

Caption: Mitochondrial β-oxidation pathway for this compound.

G Comparative Experimental Workflow cluster_synthesis Substrate Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Synth_5E Synthesize this compound Add_Substrates Add Acyl-CoA Substrates Synth_5E->Add_Substrates Synth_cis Synthesize 5-cis-tetradecenoyl-CoA Synth_cis->Add_Substrates Obtain_sat Obtain Tetradecanoyl-CoA Obtain_sat->Add_Substrates Prepare_Enzyme Prepare Purified LCAD and ETF Setup_Assay Set up ETF Fluorescence Reduction Assay Prepare_Enzyme->Setup_Assay Setup_Assay->Add_Substrates Measure_Activity Measure Fluorescence Decrease Add_Substrates->Measure_Activity Calc_Rates Calculate Reaction Rates Measure_Activity->Calc_Rates Compare_Activities Compare Substrate Activities Calc_Rates->Compare_Activities

References

A Researcher's Guide to Confirming the Identity of (5E)-Tetradecenoyl-CoA in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. (5E)-tetradecenoyl-CoA, an unsaturated long-chain fatty acyl-CoA, can present identification challenges in complex biological matrices.[1][2] This guide provides an objective comparison of common analytical techniques used to confirm its presence and structure, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methodologies

The confirmation of a chromatographic peak as this compound relies on a multi-faceted approach, often combining chromatographic separation with various detection techniques. The choice of method depends on the required level of confidence, sensitivity, and the experimental goals, such as quantification versus structural elucidation. Below is a comparison of the primary analytical techniques.

Technique Principle Confidence Level Sensitivity Quantitative Capability Primary Use Case
HPLC-UV Separates acyl-CoAs based on polarity, detection via UV absorbance of the adenine (B156593) moiety of Coenzyme A at ~260 nm.[3]Low-ModeratePicomole (pmol) range.[4]Yes (with standard)Initial screening, relative quantification.
LC-MS/MS Separates by liquid chromatography, identifies based on parent mass and specific fragment ions.HighFemtomole (fmol) to low pmol range.[5][6]Yes (with internal standard)Targeted identification and accurate quantification.
High-Resolution MS Separates by LC, identifies by measuring the exact mass of the molecule with high accuracy.HighPicomole range.Yes (with internal standard)Untargeted analysis, formula determination.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.DefinitiveNanomole (nmol) to micromole (µmol) range.No (typically qualitative)Absolute structure elucidation of purified compounds.[7][8]

Experimental Workflow for Identification

A robust workflow for identifying this compound involves a tiered approach, starting with broad screening and progressing to more definitive, structurally-specific methods as needed.

G cluster_0 Sample Preparation cluster_1 Analytical Stages cluster_2 Data Analysis & Confirmation Tissue Tissue Homogenization (<100 mg) Extraction Acyl-CoA Extraction (e.g., Acetonitrile (B52724)/Isopropanol) Tissue->Extraction Purification Solid-Phase Purification (e.g., Oligonucleotide Column) Extraction->Purification HPLC Screening & Initial Quant (HPLC-UV at 260 nm) Purification->HPLC Extract LCMS Confirmation & Quant (LC-MS/MS) HPLC->LCMS Ambiguous Peak or High-Confidence Needed Standard Synthetic this compound Standard Comparison HPLC->Standard NMR Definitive Structure ID (NMR Spectroscopy) LCMS->NMR Novel Compound? Structure Unknown LCMS->Standard Analysis Peak Identity Confirmed LCMS->Analysis NMR->Analysis Standard->Analysis

Caption: Tiered analytical workflow for this compound identification.

Experimental Protocols

Acyl-CoA Extraction from Tissue

This protocol is adapted from methodologies designed for the robust extraction of long-chain acyl-CoAs.[3]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction column (e.g., oligonucleotide purification column)[3]

  • Glass homogenizer

Procedure:

  • Homogenize up to 100 mg of frozen tissue in a glass homogenizer with ice-cold KH2PO4 buffer.

  • Add 2-propanol and homogenize again.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN) and vortexing.

  • Centrifuge to pellet the precipitate and collect the supernatant.

  • Load the supernatant onto a pre-conditioned solid-phase purification column to bind the acyl-CoAs.

  • Wash the column to remove impurities.

  • Elute the acyl-CoAs using 2-propanol.

  • Concentrate the eluent under a stream of nitrogen and resuspend in an appropriate buffer for analysis.

HPLC-UV Method for Acyl-CoA Separation

This method is designed for the separation of common saturated and unsaturated acyl-CoAs.[3][5]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm)
Mobile Phase A 75 mM KH2PO4, pH 4.9
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid
Flow Rate 0.25 - 0.5 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Gradient Start at ~44% B, increase to 50% B over 80 minutes.

Note: The gradient should be optimized to achieve separation from closely eluting species.

LC-MS/MS Method for Confirmation and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity.[6][9] Identification is based on matching the retention time and the mass-to-charge ratio (m/z) of the precursor ion and its specific fragment ions (Multiple Reaction Monitoring or MRM) to a synthetic standard.

Key Mass Transitions for Acyl-CoA Identification: Mass spectrometry of acyl-CoAs often involves monitoring for fragment ions characteristic of the Coenzyme A moiety.

Precursor Ion [M+H]+ Product Ion (m/z) Description
976.9 (for C14:1-CoA)426.1Coenzyme A fragment[9]
976.9 (for C14:1-CoA)408.0Coenzyme A fragment (loss of H2O)[9]

Note: The exact precursor mass for this compound is 975.87 g/mol .[10] The protonated molecule [M+H]+ would be ~976.9 m/z. These transitions should be confirmed by analyzing a pure standard.

Metabolic Context: Role in Beta-Oxidation

This compound is an intermediate in fatty acid metabolism. Specifically, it can be a substrate for long-chain acyl-CoA dehydrogenase (LCAD) in the mitochondrial beta-oxidation pathway.[2] However, studies have shown that the trans-5 isomer is a poorer substrate for LCAD compared to its cis-5 counterpart, which can lead to its accumulation under certain metabolic conditions.[2]

G FA_CoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) C14_1_CoA This compound FA_CoA->C14_1_CoA 2 Cycles of β-Oxidation ACAD Acyl-CoA Dehydrogenase (LCAD) C14_1_CoA->ACAD Enoyl_CoA trans-Δ2-Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA TCA TCA Cycle Acetyl_CoA->TCA ACAD->Enoyl_CoA FAD -> FADH2 Hydratase->Hydroxyacyl_CoA + H2O Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH Thiolase->FA_CoA Acyl-CoA (n-2) Thiolase->Acetyl_CoA

Caption: Simplified pathway of mitochondrial beta-oxidation showing the role of LCAD.

References

(5E)-Tetradecenoyl-CoA: A Comparative Review of its Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5E)-Tetradecenoyl-CoA, an unsaturated fatty acyl-CoA, plays a distinct role in mitochondrial fatty acid metabolism, particularly in the context of trans-fatty acid breakdown. Its unique structure influences its interaction with key metabolic enzymes, setting it apart from its saturated and cis-unsaturated counterparts. This guide provides a comparative analysis of the findings on the role of this compound, focusing on its interaction with long-chain acyl-CoA dehydrogenase (LCAD) and as a potential substrate for N-myristoyltransferase (NMT).

Comparative Analysis of Enzyme Kinetics

The metabolism of this compound is primarily characterized by its inefficient processing by enzymes of the β-oxidation pathway. This leads to a phenomenon described as "leaky" β-oxidation.

Acyl-CoA Dehydrogenase Activity

Kinetic studies have demonstrated that this compound is a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis-isomer and the saturated myristoyl-CoA. This inefficiency is even more pronounced with very-long-chain acyl-CoA dehydrogenase (VLCAD).[1] The slower rate of dehydrogenation by LCAD leads to the accumulation of this compound within the mitochondrial matrix.

SubstrateEnzymeVmax (nmol/min/mg)Km (µM)Relative Activity (%)Reference
This compound LCADData not availableData not availablePoorer than 5-cis-tetradecenoyl-CoAYu et al., 2004[1]
5-cis-Tetradecenoyl-CoALCADData not availableData not availableHigher than this compoundYu et al., 2004[1]
Myristoyl-CoALCADData not availableData not availableGood substrateYu et al., 2004[1]
This compound VLCADData not availableData not availablePoor substrateYu et al., 2004[1]
Myristoyl-CoAVLCADData not availableData not availableGood substrateYu et al., 2004[1]
N-myristoyltransferase (NMT) Activity

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of a myristoyl group (from myristoyl-CoA) to the N-terminal glycine (B1666218) of many proteins. While myristoyl-CoA is its preferred substrate, studies on the substrate specificity of NMT have shown that it can accommodate variations in the acyl-CoA chain, including unsaturation. Research indicates that NMT can utilize various C14 fatty acid analogs, including those with cis and trans double bonds.[2] The efficiency of these analogs as substrates can be influenced by the position of the double bond. For instance, in a study of tetradecenoic acid analogs, the presence of a trans double bond at the Δ5 position resulted in lower activity compared to other positions.[3] This suggests that this compound can likely act as a substrate for NMT, albeit with potentially lower efficiency than myristoyl-CoA.

SubstrateEnzymeVmax (relative to Myristoyl-CoA)Km (µM)Reference
This compound NMTData not available, but likely lower than Myristoyl-CoAData not availableInferred from Kishore et al., 1993[2] and Heuckeroth et al., 1988[3]
Myristoyl-CoANMT100% (Reference)~0.5-1.0General literature
Other C14 Unsaturated Acyl-CoAsNMTVariable, dependent on double bond position and configurationVariableKishore et al., 1993[2]

Table 2: Potential Substrate Activity with N-myristoyltransferase (NMT). Note: Direct kinetic data for this compound with NMT is not available in the reviewed literature. The information presented is an extrapolation from studies on similar unsaturated fatty acyl-CoAs.

Signaling Pathways and Metabolic Fates

The inefficient β-oxidation of this compound leads to an alternative metabolic pathway within the mitochondria, contributing to what is termed "leaky" β-oxidation.

Leaky_Beta_Oxidation cluster_mito Mitochondrial Matrix Elaidoyl_CoA Elaidoyl-CoA Beta_Oxidation β-Oxidation Cycles Elaidoyl_CoA->Beta_Oxidation Tetradecenoyl_CoA This compound Beta_Oxidation->Tetradecenoyl_CoA LCAD LCAD Tetradecenoyl_CoA->LCAD Slow Hydrolysis Acyl-CoA Thioesterase Tetradecenoyl_CoA->Hydrolysis CPT Carnitine Acyltransferase Tetradecenoyl_CoA->CPT Enoyl_CoA 2-trans-Enoyl-CoA LCAD->Enoyl_CoA Tetradecenoic_Acid (5E)-Tetradecenoic Acid Hydrolysis->Tetradecenoic_Acid Tetradecenoylcarnitine (5E)-Tetradecenoylcarnitine CPT->Tetradecenoylcarnitine Export Export from Mitochondria Tetradecenoylcarnitine->Export

Figure 1: Leaky β-oxidation pathway of elaidoyl-CoA.

The accumulation of this compound in the mitochondrial matrix, due to its slow processing by LCAD, facilitates its hydrolysis to (5E)-tetradecenoic acid or its conversion to (5E)-tetradecenoylcarnitine.[1] This carnitine derivative can then be exported from the mitochondria, representing a mechanism to clear the stalled β-oxidation intermediate.

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which causes a decrease in its intrinsic fluorescence.

Materials:

  • Purified recombinant LCAD or VLCAD

  • This compound, 5-cis-tetradecenoyl-CoA, and myristoyl-CoA substrates

  • Purified ETF

  • Assay Buffer: 50 mM HEPES, pH 7.6, 0.1 mM EDTA

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer and a known concentration of ETF (typically 1-5 µM).

  • Place the cuvette in a temperature-controlled spectrofluorometer (e.g., 37°C) and record the baseline fluorescence of ETF (Excitation: ~380 nm, Emission: ~495 nm).

  • Add a known amount of the purified acyl-CoA dehydrogenase to the cuvette and mix.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., this compound) to a final concentration in the range of 1-100 µM.

  • Immediately begin recording the decrease in ETF fluorescence over time.

  • The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

ACAD_Assay_Workflow A Prepare Reaction Mixture (Assay Buffer + ETF) B Record Baseline ETF Fluorescence A->B C Add Acyl-CoA Dehydrogenase B->C D Initiate Reaction with Acyl-CoA Substrate C->D E Monitor Decrease in ETF Fluorescence D->E F Calculate Initial Reaction Rate E->F G Determine Kinetic Parameters (Km, Vmax) F->G

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (5E)-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Disposal

The primary strategy for the disposal of (5E)-tetradecenoyl-CoA involves chemical degradation through hydrolysis of the thioester bond, followed by disposal as chemical waste in accordance with local, state, and federal regulations. Thioesters are susceptible to hydrolysis, which breaks them down into a carboxylic acid and a thiol. This process is significantly influenced by pH.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

2. Preparation of the Degradation Solution: A basic solution is required to facilitate the hydrolysis of the thioester bond. A commonly used solution is a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

3. Degradation Procedure:

  • Step 1: Dilution: If the this compound is in a concentrated form or an organic solvent, it should be carefully diluted in a compatible solvent, such as ethanol (B145695) or DMSO, in a designated chemical fume hood. This helps to control the reaction rate.

  • Step 2: Hydrolysis: Slowly add the this compound solution to the prepared basic solution (e.g., 1 M NaOH) with stirring. A general guideline is to use an excess of the basic solution to ensure complete hydrolysis. The mixture should be left to react for a sufficient period, typically several hours to overnight at room temperature, to ensure the complete degradation of the thioester.

  • Step 3: Neutralization: After the degradation period, neutralize the basic solution by slowly adding an acid, such as 1 M hydrochloric acid (HCl). The pH should be monitored with a pH meter or pH paper and adjusted to a neutral range (pH 6-8).

4. Final Disposal:

  • The resulting neutralized aqueous solution, containing the degradation products (tetradecenoic acid and coenzyme A), should be collected in a properly labeled hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of this chemical waste stream. Do not pour the solution down the drain.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_degrade Degradation cluster_finalize Finalization & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) PrepareBase Prepare 1M NaOH Solution Hydrolyze Add to NaOH Solution for Hydrolysis PrepareBase->Hydrolyze Dilute Dilute this compound Dilute->Hydrolyze Slowly with Stirring Neutralize Neutralize with 1M HCl to pH 7 Hydrolyze->Neutralize After Several Hours Collect Collect in Labeled Waste Container Neutralize->Collect Dispose Dispose via Institutional EHS Procedures Collect->Dispose

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Disposal Steps

G A Initial State: This compound Waste B Chemical Degradation: Base-Mediated Hydrolysis A->B  Thioester Cleavage   C Neutralization B->C  pH Adjustment   D Final State: Neutralized Aqueous Waste C->D  Safe for Collection   E Compliant Disposal D->E  Follow EHS Guidelines  

Caption: Logical progression of this compound disposal.

It is critical to remember that these are general guidelines based on the chemical properties of thioesters. Always consult with your institution's safety officer and refer to local regulations for chemical waste disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.